molecular formula C10H9ClN2O B082603 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one CAS No. 14580-22-4

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Cat. No.: B082603
CAS No.: 14580-22-4
M. Wt: 208.64 g/mol
InChI Key: CWESERWNUIUBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWESERWNUIUBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065790
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14580-22-4
Record name 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14580-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014580224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic pathway, detailed experimental protocols, and relevant characterization data are presented to assist researchers in the preparation and validation of this target molecule.

Core Synthesis Pathway

The most common and direct method for the synthesis of this compound is the condensation reaction between 2-chlorophenylhydrazine and ethyl acetoacetate. This reaction, a classic example of pyrazolone formation, proceeds through a cyclization mechanism.

The synthesis can be summarized by the following reaction scheme:

The reaction involves the initial formation of a hydrazone intermediate from the reaction of the hydrazine with the keto group of the ethyl acetoacetate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, followed by the elimination of ethanol and water, leads to the formation of the stable pyrazolinone ring.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, a reliable procedure can be adapted from the well-established synthesis of analogous 1-phenyl-3-methyl-5-pyrazolone derivatives. The following protocol is a generalized procedure based on these established methods.[1][2]

Materials:

  • 2-chlorophenylhydrazine (or its hydrochloride salt)

  • Ethyl acetoacetate

  • Ethanol (or glacial acetic acid)

  • Reflux apparatus

  • Magnetic stirrer and heat source

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol. If using the hydrochloride salt, a base (e.g., sodium acetate) may be required to liberate the free hydrazine.

  • Addition of Ethyl Acetoacetate: To the stirred solution of 2-chlorophenylhydrazine, add ethyl acetoacetate (1.0 to 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for a period of 2 to 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the crude product by vacuum filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₀H₉ClN₂O[3]
Molecular Weight 208.64 g/mol [3]
Melting Point 199 °C
Appearance Crystalline solid
Purity 97%[3]

Note: The reaction yield for this specific synthesis is not widely reported and may vary depending on the exact reaction conditions and purification efficiency.

Characterization Data

The structural confirmation of the synthesized this compound is crucial. The following are the expected characterization data based on the structure and data from similar compounds.

¹H NMR Spectroscopy:

A proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the methylene protons of the pyrazolinone ring, and the aromatic protons of the 2-chlorophenyl group.

¹³C NMR Spectroscopy:

A reference to the ¹³C NMR spectrum for this compound is available and can be used for structural confirmation.[4]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the C=O group of the pyrazolinone ring (typically around 1700 cm⁻¹), C=N stretching, and aromatic C-H and C=C stretching vibrations.[5]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 2-Chlorophenylhydrazine 2-Chlorophenylhydrazine Reaction Condensation/ Cyclization 2-Chlorophenylhydrazine->Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction Product 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Reaction->Product Byproduct1 Ethanol Reaction->Byproduct1 Byproduct2 Water Reaction->Byproduct2

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Mixing Mix 2-Chlorophenylhydrazine and Ethyl acetoacetate in solvent Reflux Heat to Reflux (2-6 hours) Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry the final product Recrystallization->Drying Characterization Characterization Drying->Characterization Yield & Purity Determination

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a heterocyclic organic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General and Physical Properties
PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 14580-22-4[1]
Molecular Formula C₁₀H₉ClN₂O[1]
Molecular Weight 208.64 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 199 °C[1]
Boiling Point (Predicted) 361.6 ± 25.0 °C[1]
Density (Predicted) 1.32 ± 0.1 g/cm³[1]
Flash Point 172.5 °C[1]
Vapor Pressure 2.04E-05 mmHg at 25°C[1]
Solubility and pKa

The pKa of pyrazolone derivatives can be determined experimentally via potentiometric titration.[4][5][6][7] This involves dissolving the compound in a suitable solvent and titrating with a standardized acid or base while monitoring the pH. The pKa value corresponds to the pH at the half-equivalence point.

Tautomerism

Pyrazolin-5-ones, including this compound, can exist in three tautomeric forms: the CH, OH, and NH forms. The predominant tautomer can vary depending on the solvent. In DMSO-d6, NMR studies of the related 1-phenyl-3-methyl-5-pyrazolone show a preponderance of the OH-form, while in CDCl3, only the CH-form is observed.[8]

Caption: Tautomeric forms of pyrazolin-5-one.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1-substituted-3-methyl-5-pyrazolones is the condensation reaction between a substituted phenylhydrazine and ethyl acetoacetate.[8][9][10]

Materials:

  • 2-Chlorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Methanol or Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Preparation of 2-Chlorophenylhydrazine Solution: In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 2-chlorophenylhydrazine hydrochloride in methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 5.4-7.5 by the dropwise addition of a sodium hydroxide solution while stirring.

  • Reaction Initiation: Heat the solution to 50-80 °C.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate dropwise to the heated solution over a period of 1-2 hours, maintaining the reaction temperature.

  • Reflux: After the addition is complete, reflux the reaction mixture for 3-5 hours.[9]

  • Solvent Removal: After reflux, distill off the methanol from the reaction mixture.

  • Neutralization and Second Reflux: Adjust the pH of the remaining solution to neutral (pH 7.0) and reflux for an additional 1-3 hours at 70-90 °C.[9]

  • Crystallization and Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Filter the resulting solid crude product.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[10]

SynthesisWorkflow cluster_reactants Reactants 2-Chlorophenylhydrazine_HCl 2-Chlorophenylhydrazine HCl Dissolve_Reactants Dissolve in Methanol Adjust pH to 5.4-7.5 2-Chlorophenylhydrazine_HCl->Dissolve_Reactants Ethyl_acetoacetate Ethyl Acetoacetate Heat_and_Add Heat to 50-80°C Add Ethyl Acetoacetate Ethyl_acetoacetate->Heat_and_Add Dissolve_Reactants->Heat_and_Add Reflux1 Reflux for 3-5 hours Heat_and_Add->Reflux1 Solvent_Removal Distill off Methanol Reflux1->Solvent_Removal Neutralize_and_Reflux2 Neutralize to pH 7 Reflux for 1-3 hours Solvent_Removal->Neutralize_and_Reflux2 Crystallize Cool and Crystallize Neutralize_and_Reflux2->Crystallize Filter_and_Purify Filter and Recrystallize Crystallize->Filter_and_Purify Final_Product 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Filter_and_Purify->Final_Product

Caption: Synthesis workflow for this compound.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-phenyl-3-methyl-5-pyrazolone in CDCl₃, characteristic signals include a singlet for the methyl protons (~2.18 ppm), a singlet for the methylene protons on the pyrazolone ring (~3.42 ppm), and multiplets for the aromatic protons (7.17-7.84 ppm).[8] The specific shifts for the 2-chlorophenyl derivative will be influenced by the presence of the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. For 1-phenyl-3-methyl-5-pyrazolone in CDCl₃, expected signals include the methyl carbon (~16.6 ppm), the methylene carbon (~42.6 ppm), aromatic carbons (118.4-137.6 ppm), and the carbonyl carbon (~170.2 ppm).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for a pyrazolone structure include:[11][12][13]

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1700C=O (carbonyl) stretching of the pyrazolone ring
~1600C=N stretching and aromatic C=C stretching

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, studies on related pyrazolone derivatives suggest potential mechanisms of action in cancer and microbial cells.

Anticancer Activity: Induction of Apoptosis

Several pyrazolone derivatives have been shown to induce apoptosis in cancer cells.[14][15][16][17] A plausible mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to cellular stress and the activation of apoptotic pathways.

ApoptosisPathway Pyrazolone 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Cancer_Cell Cancer Cell Pyrazolone->Cancer_Cell ROS_Generation Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Bax_Upregulation Upregulation of Bax Mitochondrial_Stress->Bax_Upregulation Bcl2_Downregulation Downregulation of Bcl-2 Mitochondrial_Stress->Bcl2_Downregulation Caspase9_Activation Caspase-9 Activation Bax_Upregulation->Caspase9_Activation Bcl2_Downregulation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by pyrazolone derivatives.

This pathway suggests that the compound enters the cancer cell, leading to an increase in ROS. This oxidative stress disrupts mitochondrial function, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death (apoptosis).[14][17]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity.[18][19] Potential mechanisms of action include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase.

AntimicrobialMechanism cluster_mechanisms Potential Mechanisms Pyrazolone 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Cell_Wall_Disruption Disruption of Bacterial Cell Wall Integrity Pyrazolone->Cell_Wall_Disruption DNA_Gyrase_Inhibition Inhibition of DNA Gyrase Pyrazolone->DNA_Gyrase_Inhibition Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death DNA_Gyrase_Inhibition->Bacterial_Cell_Death

Caption: Potential antimicrobial mechanisms of pyrazolone derivatives.

Disruption of the bacterial cell wall leads to loss of structural integrity and subsequent cell lysis.[18] Inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair, prevents bacterial proliferation and leads to cell death.[18][20]

Conclusion

This compound is a compound with a rich physicochemical profile and significant potential for further investigation in drug discovery. This technical guide has provided a consolidated resource of its known properties, a detailed protocol for its synthesis, and an overview of the likely biological signaling pathways it may modulate based on the activities of related pyrazolone derivatives. The information presented herein is intended to serve as a valuable starting point for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental validation of its solubility, pKa, and specific biological targets will be crucial in fully elucidating its therapeutic potential.

References

Crystal Structure Analysis of a 1-(Chlorophenyl)-3-methyl-2-pyrazolin-5-one Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for the publicly available crystal structure of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one did not yield a definitive crystallographic study. To fulfill the detailed requirements of this technical guide, we present an in-depth analysis of a closely related and structurally characterized isomer, 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one . This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, crystallographic data, and molecular structure.

Introduction

Pyrazolinone derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry and materials science due to their diverse biological activities and applications. The substitution of a chlorophenyl group on the pyrazolinone scaffold can significantly influence its physicochemical properties and biological interactions. This technical guide provides a detailed crystal structure analysis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one, an isomer of this compound. The determination of the three-dimensional atomic arrangement in the crystalline state is crucial for understanding its structure-activity relationships, guiding further molecular design, and for solid-state characterization in pharmaceutical development.

Experimental Protocols

Synthesis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one

The synthesis of the title compound is achieved through a multi-step process, beginning with the preparation of a precursor followed by a cyclization reaction.

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization ethyl_acetoacetate Ethyl acetoacetate precursor Ethyl-(2-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate ethyl_acetoacetate->precursor chlorophenylhydrazine 4-Chlorophenylhydrazine chlorophenylhydrazine->precursor precursor_in Precursor reflux Reflux (4h) precursor_in->reflux hydrazine_hydrate Hydrazine hydrate hydrazine_hydrate->reflux acetic_acid Glacial Acetic Acid (Solvent) acetic_acid->reflux final_product 4-[2-(4-Chlorophenyl)hydrazinylidene]- 3-methyl-1H-pyrazol-5(4H)-one reflux->final_product G start Single Crystal diffractometer Bruker SMART APEXII CCD Diffractometer start->diffractometer data_collection Data Collection (100 K, Mo Kα radiation) diffractometer->data_collection data_reduction Data Reduction (SAINT) data_collection->data_reduction structure_solution Structure Solution (SHELXTL - Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXTL - Full-matrix least-squares on F²) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Spectroscopic and Synthetic Profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for the characterization of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS No: 14580-22-4), a heterocyclic compound of interest in medicinal and materials chemistry. This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials science.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H~7.5-7.3Multiplet-Aromatic CH
¹H~3.4Singlet-CH₂ (pyrazoline ring)
¹H~2.2Singlet-CH₃
¹³C~170--C=O (carbonyl)
¹³C~155--C-N (pyrazoline ring)
¹³C~135-125--Aromatic C
¹³C~40--CH₂ (pyrazoline ring)
¹³C~15--CH₃

Note: ¹H NMR data are estimated based on analogous structures. ¹³C NMR data is referenced from a study by Haessner et al., though the full dataset is not publicly available without a subscription.[1]

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Intensity Functional Group Assignment
~1700-1680StrongC=O (Amide carbonyl stretch)
~1600-1580Medium-StrongC=N stretch
~1500-1400MediumC=C (Aromatic ring stretch)
~3000-2850Medium-WeakC-H (sp³ stretch)
~3100-3000WeakC-H (aromatic sp² stretch)
~750StrongC-Cl stretch (ortho-substituted)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
208/210High[M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
111/113Moderate[ClC₆H₄N]⁺ fragment
97Moderate[C₅H₅N₂O]⁺ fragment

Experimental Protocols

The following protocols describe the general methodologies for the synthesis and spectroscopic analysis of pyrazolone derivatives, adaptable for this compound.

Synthesis Protocol: Knorr Pyrazole Synthesis

The synthesis of 1-aryl-3-methyl-5-pyrazolones is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To this solution, add 2-chlorophenylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[2]

  • IR Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Data Acquisition: Obtain the mass spectrum using an electron ionization (EI) source.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_confirmation Confirmation Start Start Materials (Ethyl Acetoacetate, 2-Chlorophenylhydrazine) Reaction Knorr Condensation Start->Reaction Purification Purification (Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data Combined Spectral Data Analysis NMR->Data IR->Data MS->Data Confirmation Structure Confirmed Data->Confirmation

Synthesis and Characterization Workflow

References

Solubility Profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on its predicted solubility based on its chemical structure, and details the standard experimental protocols for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this compound in various organic solvents, a critical parameter in drug development, process chemistry, and analytical method development.

Introduction to this compound

This compound is a pyrazolone derivative. The pyrazolone ring is a key heterocyclic motif found in many compounds with significant biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The solubility of such compounds is a fundamental physicochemical property that influences their bioavailability, formulation, and efficacy. Understanding the solubility profile in a range of organic solvents is crucial for crystallization, purification, and the development of suitable dosage forms.

The structure of this compound, featuring a substituted phenyl ring and a pyrazolone core, suggests a nuanced solubility behavior that will be dependent on the polarity and hydrogen bonding capabilities of the solvent.

Predicted Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of this compound. The molecule possesses both non-polar (the chlorophenyl group) and polar (the pyrazolone ring with its carbonyl group and nitrogen atoms) characteristics.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. 1H-pyrazole, a related parent compound, is more soluble in organic solvents like ethanol and methanol than in water.[1][2] Given the presence of the pyrazolone ring, this compound is expected to exhibit moderate to good solubility in polar protic solvents, which increases with temperature.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are polar but do not have hydrogen-donating capabilities. Pyrazolone derivatives are often soluble in solvents like acetone.[4] Therefore, good solubility is anticipated in these solvents due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The presence of the non-polar chlorophenyl ring suggests some solubility in non-polar solvents. However, the polar pyrazolone core will likely limit its solubility in highly non-polar solvents like hexane. Dichloromethane and toluene may be more effective due to their ability to interact with the aromatic ring.[1]

The actual quantitative solubility must be determined experimentally.

Data Presentation: A Template for Experimental Results

While specific experimental data is not available, the following table serves as a template for presenting solubility data for this compound once determined.

SolventTemperature (°C)Solubility ( g/100g solvent)Solubility (mole fraction)Method
Methanol25Experimental ValueExperimental ValueEquilibrium
Ethanol25Experimental ValueExperimental ValueEquilibrium
Acetone25Experimental ValueExperimental ValueEquilibrium
Acetonitrile25Experimental ValueExperimental ValueEquilibrium
Toluene25Experimental ValueExperimental ValueGravimetric
Dichloromethane25Experimental ValueExperimental ValueGravimetric
Hexane25Experimental ValueExperimental ValueGravimetric

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

4.1. Equilibrium (Shake-Flask) Method

This is the gold standard method for determining equilibrium solubility.[5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer. The equilibration time can vary, but 24 to 72 hours is common to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly used analytical techniques for this purpose.[6]

  • Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

4.2. Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.[7][8]

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent at a constant temperature, ensuring there is excess undissolved solid.

  • Aliquot Collection: Carefully withdraw a known mass or volume of the clear saturated solution after allowing the undissolved solid to settle.

  • Solvent Evaporation: Place the aliquot in a pre-weighed, dry evaporating dish. Evaporate the solvent completely in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

  • Drying and Weighing: Dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the melting or decomposition point of the compound.

  • Calculation: The solubility is calculated from the mass of the residue (solute) and the initial mass or volume of the solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the equilibrium method.

Solubility_Workflow General Workflow for Equilibrium Solubility Determination A Preparation: Add excess solute to solvent B Equilibration: Agitate at constant temperature (e.g., 24-72 hours) A->B C Phase Separation: Centrifugation or Filtration B->C D Sample Collection: Withdraw clear supernatant C->D E Analysis: Quantify solute concentration (e.g., HPLC, UV-Vis) D->E F Data Calculation: Determine solubility (e.g., mg/mL, mole fraction) E->F G Result F->G

Caption: Workflow for determining equilibrium solubility.

Conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of pyrazolone derivatives. It details the core signaling pathways, presents comparative quantitative data, and outlines key experimental protocols relevant to the study of this important class of non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for most pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[2] By blocking COX enzymes, pyrazolones effectively reduce the synthesis of prostaglandins, leading to their characteristic analgesic, antipyretic, and anti-inflammatory effects.[1][3]

There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and regulating renal blood flow.[4]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][5] It is the primary source of prostaglandins that mediate inflammation and pain.[5]

The therapeutic anti-inflammatory effects of pyrazolones are largely attributed to the inhibition of COX-2, while common adverse effects, such as gastrointestinal distress, are linked to the inhibition of the protective COX-1 isoform.[4] Many older pyrazolone derivatives, like phenylbutazone and propyphenazone, are non-selective and inhibit both COX-1 and COX-2.[2][4]

G cluster_aa membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulation aa Arachidonic Acid pla2->aa Liberates cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 phys_pgs Physiological Prostaglandins (e.g., PGE2, PGI2, TXA2) pgh2->phys_pgs via specific synthases inflam_pgs Inflammatory Prostaglandins pgh2->inflam_pgs via specific synthases phys_effects Gastric Protection Platelet Aggregation Renal Function phys_pgs->phys_effects inflam_effects Inflammation Pain Fever inflam_pgs->inflam_effects pyrazolones Pyrazolone Derivatives (e.g., Phenylbutazone) pyrazolones->cox1 Inhibits pyrazolones->cox2 Inhibits stimuli Inflammatory Stimuli (Cytokines, LPS) stimuli->cox2 Induces Expression

Caption: General mechanism of pyrazolone action via COX inhibition.

Pharmacology of Specific Pyrazolone Derivatives

While COX inhibition is a common theme, different derivatives exhibit unique pharmacological profiles.

Phenylbutazone is a potent anti-inflammatory agent that non-selectively inhibits both COX-1 and COX-2.[4] This non-selective action, while contributing to its efficacy in treating conditions like arthritis and gout, is also responsible for a significant risk of adverse effects, including peptic ulcers and renal dysfunction.[3] Its use in humans has been largely curtailed in favor of newer NSAIDs with greater COX-2 selectivity.

Propyphenazone is another pyrazolone derivative that functions as an effective analgesic and antipyretic primarily through the non-selective inhibition of COX-1 and COX-2 enzymes.[2][6] This inhibition reduces prostaglandin synthesis, thereby alleviating pain and fever.[2][7] It is often formulated in combination with other analgesics like paracetamol and caffeine to enhance its therapeutic effects.[6]

Metamizole is considered an atypical NSAID with a complex and not fully elucidated mechanism of action.[8][9] It possesses strong analgesic and antipyretic properties but has weak peripheral anti-inflammatory effects at therapeutic doses.[8][10] Its mechanism is thought to be multifaceted:

  • Central COX Inhibition: Metamizole is believed to primarily inhibit COX enzymes within the central nervous system (CNS), with some research pointing to a selective inhibition of COX-3, a splice variant of COX-1 found in the brain and spinal cord.[8][11][12]

  • Active Metabolites: Metamizole is a pro-drug that is converted into active metabolites, such as 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[10] These metabolites are believed to be responsible for its therapeutic effects.[9][10]

  • Endocannabinoid System Activation: The active metabolites of metamizole may activate the endocannabinoid system, contributing to its analgesic properties.[8][9] This is supported by findings that its effects can be reversed by a CB1 receptor inverse agonist.[8][10]

  • Opioidergic System Activation: Evidence also suggests that metamizole's analgesic effect involves the activation of the endogenous opioidergic system.[9][11]

G metamizole Metamizole (Prodrug) metabolites Active Metabolites (MAA, AA) metamizole->metabolites Metabolism (Liver) cns Central Nervous System (CNS) metabolites->cns Acts on endo_sys Endocannabinoid System (CB1 Receptors) metabolites->endo_sys Activates opioid_sys Opioidergic System metabolites->opioid_sys Activates cox3 COX-3 metabolites->cox3 Inhibits cns->cox3 Contains analgesia Analgesia & Antipyresis endo_sys->analgesia Contributes to opioid_sys->analgesia Contributes to cox3->analgesia Leads to

Caption: Proposed multifaceted mechanism of action for Metamizole.

Quantitative Data: COX Inhibition and Pharmacokinetics

The efficacy and selectivity of pyrazolone derivatives can be quantified by their half-maximal inhibitory concentration (IC50) values and selectivity indices (SI).

Table 1: In Vitro COX Inhibitory Activity of Selected Pyrazole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)a Reference(s)
Celecoxib (Reference) 82 6.8 0.08 [13]
Pyrazole Derivative 5u - 1.79 72.73b [14]
Pyrazole Derivative 5s - 2.51 65.75b [14]
Pyrazole-hydrazone 4a 5.64 0.67 8.41 [15]
Pyrazole-hydrazone 4b 6.12 0.58 10.55 [15]
Plantanone B 12.90–33.37 38.32–46.16 1.14 - 2.97 [13]

| Aspirin (Reference) | 3.57 | 29.3 | 8.21 |[13] |

a Selectivity Index is often calculated as COX-1 IC50 / COX-2 IC50. Higher values indicate greater COX-2 selectivity. Some studies may use an alternate calculation.

b SI reported directly in the source.[14]

Table 2: Pharmacokinetic Properties of Pyrazolone Derivatives

Drug Peak Plasma Concentration (Time) Plasma Half-life Plasma Protein Binding Reference(s)
Phenylbutazone - ~72 hours 98% [3][16]
Propyphenazone 1 - 1.5 hours 2 - 3 hours Minimally bound [2][17]
Metamizole (Dipyrone) 1 - 1.5 hours ~7 hours (parent drug)~2 hours (active metabolite MAA) Minimally bound [17]

| Antipyrine | 1 - 1.5 hours | 5 - 35 hours (variable) | Minimally bound |[17] |

Experimental Protocols: In Vitro COX Inhibition Assay

Determining the IC50 values and selectivity of pyrazolone derivatives is crucial in drug development. A common method is the in vitro cyclooxygenase inhibition assay.

The assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 or COX-2 enzymes. The enzyme converts a substrate (arachidonic acid) into prostaglandins. The production of these prostaglandins (e.g., PGE2) is then quantified, often through a colorimetric or fluorometric reaction, or more directly using methods like liquid chromatography-tandem mass spectrometry (LC-MS-MS).[18][19]

  • Enzyme Preparation: Recombinant ovine or human COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer.[18]

  • Reaction Mixture: In an Eppendorf tube, a reaction buffer (100 mM Tris-HCl, pH 8.0) is prepared containing co-factors such as hematin and L-epinephrine.[18]

  • Enzyme Addition: A known quantity of the COX-1 or COX-2 enzyme is added to the reaction mixture and incubated briefly at room temperature.[18]

  • Inhibitor Incubation: The pyrazolone derivative (test inhibitor), dissolved in a solvent like DMSO, is added to the enzyme solution at various concentrations. A negative control with DMSO alone is also prepared. The mixture is pre-incubated at 37°C for approximately 10 minutes.[18]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to a final concentration of ~5 µM.[18]

  • Termination: After a set time (e.g., 2 minutes), the reaction is terminated by adding hydrochloric acid.[18]

  • Quantification: Internal standards (e.g., deuterated PGE2) are added to each sample. The amount of PGE2 produced is then quantified using LC-MS-MS.[18]

  • Calculation: The percentage of COX inhibition for each inhibitor concentration is determined by comparing the amount of PGE2 produced against the negative control. IC50 values are then calculated from the resulting dose-response curve.[18]

G prep 1. Prepare Reagents (COX-1/2, Buffer, Co-factors, Test Inhibitor, Arachidonic Acid) mix 2. Create Reaction Mix (Buffer + Co-factors + Enzyme) prep->mix incubate 3. Add Test Inhibitor (or DMSO for control) Pre-incubate at 37°C mix->incubate initiate 4. Initiate Reaction (Add Arachidonic Acid) incubate->initiate terminate 5. Terminate Reaction (Add HCl after 2 min) initiate->terminate quantify 6. Quantify Product (PGE2) (LC-MS-MS) terminate->quantify calculate 7. Calculate % Inhibition and IC50 Value quantify->calculate G pyrazolone Pyrazolone Derivative cox1_inhibit COX-1 Inhibition pyrazolone->cox1_inhibit Non-selective Inhibitors cox2_inhibit COX-2 Inhibition pyrazolone->cox2_inhibit adverse_effects Adverse Effects (GI Toxicity, Renal Effects) cox1_inhibit->adverse_effects therapeutic_effects Therapeutic Effects (Analgesic, Anti-inflammatory) cox2_inhibit->therapeutic_effects

References

In-Depth Technical Guide: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4). While the pyrazolone scaffold is of significant interest in medicinal chemistry, this particular compound is primarily documented as an intermediate in the synthesis of dyes and pigments. This document consolidates available physicochemical data, outlines a probable synthetic route with a corresponding workflow diagram, and summarizes safety and handling precautions based on available safety data sheets. It is important to note that, to date, there is a lack of publicly available data on the specific biological activities, toxicological studies, and pharmacological profile of this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazolone core substituted with a 2-chlorophenyl group and a methyl group. It typically appears as a light yellow to brown crystalline powder.[1][2]

Table 1: Physicochemical Properties of CAS 14580-22-4

PropertyValueReference(s)
CAS Number 14580-22-4[1][3][4]
Molecular Formula C₁₀H₉ClN₂O[2][3]
Molecular Weight 208.64 g/mol [2][3]
Appearance Light yellow to brown crystalline powder[1][2]
Melting Point 193-197 °C[5]
Boiling Point 361.6 °C (Predicted)[2]
Density 1.32 g/cm³ (Predicted)[2]
Flash Point 172.5 °C[2]
Solubility Soluble in alkaline solutions[6]
InChIKey CWESERWNUIUBJU-UHFFFAOYSA-N[7]

Synthesis and Characterization

Probable Synthetic Pathway

The synthesis likely proceeds via the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to drive the reaction to completion. The initial condensation is followed by an intramolecular cyclization to form the pyrazolone ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-Chlorophenylhydrazine process Condensation & Intramolecular Cyclization reactant1->process reactant2 Ethyl Acetoacetate reactant2->process product 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one process->product Solvent (e.g., Ethanol) Heat

A plausible synthetic workflow for this compound.
Characterization Data

Spectroscopic data is essential for the structural confirmation of the synthesized compound.

Table 2: Spectroscopic Data for CAS 14580-22-4

TechniqueDataReference
¹³C NMR (CDCl₃) Chemical shifts available in spectral databases.[7]
Infrared (IR) Characteristic peaks for C=O, C=N, and aromatic C-H stretches are expected.[8][9][10]
Mass Spectrometry (MS) Expected [M]+ at m/z 208.04 (for ³⁵Cl) and 210.04 (for ³⁷Cl).[11][12]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Hazard Information for CAS 14580-22-4

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH-approved dust mask or respirator where dust formation is possible.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Industrial Applications

The primary documented application of this compound is as a key intermediate in the synthesis of azo dyes and pigments.[1][5] It acts as a coupling component, reacting with diazonium salts to form the chromophoric azo group. This class of dyes is widely used in the textile and printing industries. It may also be used in the preparation of other heterocyclic compounds, such as xanthone analogs.[13]

Biological Activity and Toxicological Profile

A thorough search of scientific literature and toxicological databases did not yield specific information on the biological activity, pharmacological properties, or detailed toxicological studies for this compound. While the broader class of pyrazolone derivatives has been investigated for various medicinal applications, including anti-inflammatory and antimicrobial activities, no such data is currently available for this specific compound. Therefore, it should be handled with caution, assuming it may have uncharacterized biological effects.

Conclusion

This compound is a well-characterized chemical intermediate with established applications in the dye and pigment industry. Its physicochemical properties and a probable synthetic route are well-understood based on the chemistry of related compounds. However, for professionals in drug development and life sciences, the current lack of public data on its biological activity and toxicology is a significant information gap. Any research into the potential pharmacological applications of this compound would require extensive de novo investigation, including in vitro and in vivo screening and comprehensive toxicological evaluation. Researchers should adhere to strict safety protocols when handling this compound due to its irritant nature and uncharacterized biological profile.

References

The Rising Therapeutic Potential of Chlorophenyl-Substituted Pyrazolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenyl-substituted pyrazolones are emerging as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential as anticancer, antimicrobial, and anti-inflammatory agents. It delves into the quantitative analysis of their efficacy, detailed experimental protocols for their evaluation, and the underlying molecular mechanisms of action, including key signaling pathways. Structure-activity relationship (SAR) studies are discussed to guide future drug design and development efforts. This document aims to serve as an in-depth resource for researchers and professionals in the field of medicinal chemistry and drug discovery.

Introduction

Pyrazolone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has long been a privileged scaffold in medicinal chemistry. The substitution of a chlorophenyl group onto the pyrazolone core has been shown to significantly enhance its pharmacological properties. The presence of the chlorine atom, an electron-withdrawing group, can increase the polarity and reactivity of the molecule, potentially improving its interaction with biological targets[1]. This guide explores the multifaceted biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity

Chlorophenyl-substituted pyrazolones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cell survival signaling pathways.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various chlorophenyl-substituted pyrazolone derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound.

Compound IDCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
5a HepG2 (Liver Carcinoma)6-[1][2]
5b HepG2 (Liver Carcinoma)20-[1][2]
5c HepG2 (Liver Carcinoma)89-[1][2]
3f MDA-MB-468 (Triple Negative Breast Cancer)-14.97 (24h)[3]
3f MDA-MB-468 (Triple Negative Breast Cancer)-6.45 (48h)[3]
(1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) MCF-7 (Breast Cancer)-0.97[2]
(1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) WM266.5 (Melanoma)-0.72[2]
Compound 4j (a pyrano[2,3-c]pyrazole) Glioma cell lines-Low micromolar[4]
Signaling Pathways in Anticancer Activity

A primary mechanism by which chlorophenyl-substituted pyrazolones exert their anticancer effects is through the induction of oxidative stress. The compounds facilitate the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis, or programmed cell death. This process often involves the activation of caspase cascades, key enzymes in the execution phase of apoptosis[3][5].

ROS_Apoptosis_Pathway cluster_cell Cancer Cell Pyrazolone Chlorophenyl-Substituted Pyrazolone ROS Increased ROS (Reactive Oxygen Species) Pyrazolone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_AKT_Inhibition_Pathway cluster_pathway PI3K/AKT Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazolone Chlorophenyl-Substituted Pyrazolone Pyrazolone->AKT inhibits Synthesis_Workflow Reactants 4-Chlorophenylhydrazine + Ethyl Acetoacetate Reaction Condensation Reaction (e.g., in ethanol or acetic acid) Reactants->Reaction Product 1-(4-chlorophenyl)-3-methyl-5-pyrazolone Reaction->Product

References

The Pyrazolone Core: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in the landscape of medicinal chemistry. First introduced to the pharmaceutical world with the synthesis of Antipyrine in 1883, this versatile scaffold has since given rise to a plethora of clinically significant drugs.[1] Its unique structural features allow for diverse chemical modifications, leading to compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive review of the pyrazolone core, detailing its therapeutic applications, summarizing key quantitative biological data, outlining experimental protocols for its synthesis and evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Therapeutic Applications of Pyrazolone Derivatives

The inherent chemical reactivity and structural flexibility of the pyrazolone core have enabled its incorporation into a multitude of therapeutic agents.[2] Pyrazolone derivatives have demonstrated significant efficacy across several key therapeutic areas, including:

  • Anti-inflammatory and Analgesic Agents: This is perhaps the most well-known application of the pyrazolone core, with drugs like Phenylbutazone and Celecoxib being prominent examples.[3][4] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4]

  • Anticancer Agents: A growing body of research has highlighted the potential of pyrazolone derivatives as anticancer agents.[5][6] Their mechanisms of action are varied and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5]

  • Antimicrobial Agents: The pyrazolone scaffold has been successfully utilized in the development of compounds with broad-spectrum antimicrobial activity.[7][8] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8]

  • Neuroprotective Agents: The FDA-approved drug Edaravone, a pyrazolone derivative, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and to aid recovery after stroke.[9] Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress in the central nervous system.[9]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative pyrazolone derivatives across different therapeutic areas. The data is presented to facilitate easy comparison of the potency of various structural modifications.

Table 1: Anticancer Activity of Pyrazolone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-c]pyridine derivativeMCF71.937 (µg/mL)[5]
Pyrazolo[4,3-c]pyridine derivativeHepG23.695 (µg/mL)[5]
Pyrazolo[4,3-c]pyridine derivativeHCT1162.914 (µg/mL)[5]
1,4-Benzoxazine-pyrazole hybrid 22MCF72.82[5]
1,4-Benzoxazine-pyrazole hybrid 23A5496.28[5]
Pyrazolo[1,5-a]pyrimidine derivative 29HepG210.05[5]
Pyrazolone-thiadiazole hybridHCT-1168.71[10]
Pyrazolone-thiadiazole hybridMCF-710.63[10]
Cu(II) complex of a pyrazolone derivativeHEPG20.061 (µg/mL)[6]
Mn(II) complex of a pyrazolone derivativeHCT1160.2213 (µg/mL)[6]

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[3]
SC-558>19000.0053>358490[3]
Pyrazole-hydrazone derivative 4a5.630.678.41[11]
Pyrazole-hydrazone derivative 4b6.120.5810.55[11]
Pyridazine-pyrazole hybrid 5f14.321.509.56[12]
Pyridazine-pyrazole hybrid 6f9.561.158.31[12]
Hybrid pyrazole analogue 5u134.121.7974.92[2]
Hybrid pyrazole analogue 5s165.042.5172.95[2]

Table 3: Antimicrobial Activity of Pyrazolone Derivatives (MIC)

CompoundMicroorganismMIC (µg/mL)Reference
Imidazo-pyridine pyrazole 18E. coli<1[8]
Imidazo-pyridine pyrazole 18S. aureus<1[8]
Pyrano[2,3-c]pyrazole 5cS. aureus6.25[8]
Pyrano[2,3-c]pyrazole 5cE. coli6.25[8]
Pyrazole-1-carbothiohydrazide 21aS. aureus62.5[13]
Pyrazole-1-carbothiohydrazide 21aA. niger7.8[13]
Pyrazole derivative 3E. coli0.25[14]
Pyrazole derivative 4S. epidermidis0.25[14]
Pyrazoline 9S. aureus (MDR)4[15]
Pyrazoline 9E. faecalis (MDR)4[15]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazolone derivatives are crucial for reproducibility and further drug development. Below are representative protocols for the synthesis of a pyrazolone core and for a common in vitro biological assay.

Synthesis Protocol: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole and pyrazolone derivatives.[1] It involves the condensation of a β-ketoester with a hydrazine derivative.

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

  • Solvent and Catalyst: Add ethanol as a solvent and a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazolone derivatives exert their therapeutic effects is paramount for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for two prominent pyrazolone-based drugs: Edaravone and Celecoxib.

Edaravone_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Edaravone Edaravone Edaravone->ROS Scavenges Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Edaravone's neuroprotective mechanism via the Nrf2 signaling pathway.

Celecoxib_COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Celecoxib Celecoxib Celecoxib->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Celecoxib's selective inhibition of the COX-2 pathway.

Conclusion

The pyrazolone core continues to be a highly privileged scaffold in medicinal chemistry, offering a remarkable blend of synthetic accessibility and diverse pharmacological activities. From its historical roots as an analgesic and anti-inflammatory agent to its modern applications in oncology and neuroprotection, the pyrazolone motif has consistently proven its therapeutic value. The ongoing exploration of novel pyrazolone derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield a new generation of innovative medicines to address a wide range of unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

Methodological & Application

Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one Derivatives: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one and its derivatives. Pyrazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1][2] These compounds serve as crucial intermediates in the development of novel therapeutic agents.

The synthetic protocol detailed below is based on the well-established Knorr pyrazole synthesis, a reliable method for the preparation of pyrazole and pyrazolone compounds.[3][4] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[3] In this specific application, ethyl acetoacetate is reacted with 2-chlorophenylhydrazine to yield the target compound.

I. Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory procedure for the synthesis of this compound.

A. Materials and Equipment

Reagents:

  • Ethyl acetoacetate

  • 2-Chlorophenylhydrazine hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Methanol

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

  • Standard laboratory glassware

B. Synthetic Procedure

The synthesis is typically performed in a one-pot reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and 2-chlorophenylhydrazine hydrochloride (1 equivalent).

  • Solvent and Catalyst Addition: Add glacial acetic acid as a catalyst and ethanol or methanol as the solvent. The use of an acidic catalyst facilitates the condensation reaction.[3][5]

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring.[3][6] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the crude product should form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether or ethanol to remove unreacted starting materials and impurities.[7] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[1]

C. Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value (approximately 199°C).[8]

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight.[9]

II. Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 1-substituted-3-methyl-5-pyrazolone derivatives based on the Knorr synthesis.

ParameterValue/ConditionReference
Starting Materials Ethyl acetoacetate, Substituted Phenylhydrazine[10]
Solvent Ethanol, Methanol, or Glacial Acetic Acid[5][11]
Catalyst Glacial Acetic Acid (often also serves as solvent)[3]
Reaction Temperature 50 - 145 °C (Reflux)[5][7]
Reaction Time 1 - 10 hours[10][12]
Purification Method Recrystallization (e.g., from ethanol)[1][7]
Typical Yield 70 - 95%[5][10]

III. Applications and Biological Activities of Derivatives

This compound and its derivatives have shown a wide range of biological activities, making them promising candidates for drug development.

A. Antimicrobial and Antifungal Activity

Several studies have reported the significant antibacterial and antifungal properties of pyrazolone derivatives.[1] The presence of the chlorophenyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.[2]

B. Anticancer Activity

Chlorophenyl-substituted pyrazolone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, some derivatives have shown significant efficacy against HepG2 liver carcinoma cells.[2][9] The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cancer cell growth through the generation of reactive oxygen species (ROS).[2]

C. Other Biological Activities

Pyrazoline derivatives, in general, have been investigated for a broad spectrum of pharmacological effects, including:

  • Anti-inflammatory[13]

  • Analgesic[13]

  • Antidepressant

  • Antitubercular[14]

The following table summarizes some reported biological activities of chlorophenyl-substituted pyrazolone derivatives.

Biological ActivityCell Line/OrganismPotency (e.g., IC₅₀)Reference
Anticancer HepG2 (Liver Carcinoma)IC₅₀ = 6 µg/mL (for a related derivative)[2][9]
Antibacterial S. aureus, E. coliZone of inhibition data available[2][9]
Antifungal A. niger, C. albicansZone of inhibition data available[2][9]
Anti-inflammatory In vivo models-[13]

IV. Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Analysis start1 Ethyl Acetoacetate reaction Knorr Pyrazole Synthesis (Reflux in Acetic Acid/Ethanol) start1->reaction start2 2-Chlorophenylhydrazine HCl start2->reaction cool Cooling & Precipitation reaction->cool filter Filtration cool->filter wash Washing with Cold Solvent filter->wash recrystallize Recrystallization wash->recrystallize product This compound recrystallize->product analysis Characterization (MP, NMR, IR, MS) product->analysis G cluster_core Core Structure cluster_derivatives Derivatives cluster_activities Biological Activities cluster_application Potential Application core 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one derivatives Structural Modifications core->derivatives antimicrobial Antimicrobial derivatives->antimicrobial antifungal Antifungal derivatives->antifungal anticancer Anticancer derivatives->anticancer antiinflammatory Anti-inflammatory derivatives->antiinflammatory drug_dev Drug Development antimicrobial->drug_dev antifungal->drug_dev anticancer->drug_dev antiinflammatory->drug_dev

References

Application Notes and Protocols: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one as a versatile pharmaceutical intermediate. This document details its primary application in the synthesis of anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. Included are detailed experimental protocols, quantitative data on the biological activity of its derivatives, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a pyrazolone derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds.[1][2] Its chemical structure is amenable to further modifications, making it a valuable starting material for the development of novel drug candidates. The pyrazolone ring is a prominent structural motif found in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] This intermediate is particularly significant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target the COX-2 enzyme, offering a safer alternative to traditional NSAIDs by minimizing gastrointestinal side effects.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 14580-22-4[5]
Molecular Formula C₁₀H₉ClN₂O[5]
Molecular Weight 208.65 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 198-202 °C
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO[6]

Applications in Pharmaceutical Synthesis

The primary application of this compound is in the synthesis of anti-inflammatory and analgesic agents.[1][7] Pyrazolone derivatives have a long history in medicine, with compounds like phenazone and aminopyrine being early examples of this class of drugs.[3] Modern drug discovery efforts have focused on developing pyrazolone-containing molecules that exhibit high selectivity for the COX-2 enzyme over the COX-1 isoform.

Synthesis of Selective COX-2 Inhibitors

This compound can be utilized as a precursor for the synthesis of analogues of celecoxib, a well-known selective COX-2 inhibitor. The general synthetic strategy involves the condensation of the pyrazolone intermediate with various electrophilic reagents to introduce pharmacologically important moieties.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title intermediate from 2-chlorophenylhydrazine and ethyl acetoacetate.

Materials:

  • 2-chlorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • A mixture of 2-chlorophenylhydrazine hydrochloride (1 eq.) and sodium acetate (1.2 eq.) is stirred in a mixture of glacial acetic acid and water at room temperature.

  • Ethyl acetoacetate (1.1 eq.) is added dropwise to the reaction mixture.

  • The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure this compound.[4]

Expected Yield: 75-85%

Characterization Data:

  • ¹³C NMR (CDCl₃, δ, ppm): Chemical shifts for the pyrazolone ring and the substituted phenyl ring can be referenced from spectral databases.[5][8]

General Procedure for the Synthesis of Pyrazolone-Derived COX-2 Inhibitors

This protocol outlines a general method for the synthesis of a potential COX-2 inhibitor starting from this compound.

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • This compound (1 eq.) is dissolved in a suitable solvent.

  • A catalytic amount of base is added to the solution.

  • The selected aldehyde or ketone (1.1 eq.) is added, and the reaction mixture is stirred at room temperature or heated to reflux for a specified time, monitored by TLC.

  • Upon completion, the reaction mixture is worked up by pouring it into water and acidifying to precipitate the product.

  • The solid product is filtered, washed, and purified by recrystallization or column chromatography.[2][9]

Quantitative Data: Biological Activity of Pyrazolone Derivatives

The following table summarizes the in vitro inhibitory activity of various pyrazolone derivatives against COX-1 and COX-2 enzymes, presented as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.035>285[10]
PYZ10 COX-20.0000283-[10]
PYZ11 COX-20.0002272-[10]
PYZ31 COX-20.01987-[10]
Compound 7i COX-20.07214.28[11]
Compound 7j COX-20.09166.67[11]
Indomethacin COX-1/COX-20.1 / 2.50.04[12]

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory effects of pyrazolone derivatives that are selective COX-2 inhibitors are primarily mediated through the inhibition of prostaglandin synthesis.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazolone_Derivative Pyrazolone-based COX-2 Inhibitor Pyrazolone_Derivative->COX2

Caption: COX-2 signaling pathway and its inhibition.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of pharmaceutical compounds derived from this compound.

Synthetic_Workflow Start Starting Materials: 2-Chlorophenylhydrazine Ethyl Acetoacetate Intermediate_Synthesis Synthesis of 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Start->Intermediate_Synthesis Purification1 Purification and Characterization (NMR, MS) Intermediate_Synthesis->Purification1 Derivative_Synthesis Synthesis of Active Pharmaceutical Ingredient (API) Derivatives Purification1->Derivative_Synthesis Purification2 Purification and Characterization of API Derivative_Synthesis->Purification2 Biological_Screening In Vitro Biological Screening (e.g., COX-1/COX-2 Inhibition Assay) Purification2->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis

Caption: Synthetic and evaluation workflow.

Logical Relationship of COX Inhibition and Therapeutic Effect

This diagram shows the logical progression from enzyme inhibition to the desired therapeutic outcome and the potential for adverse effects.

Logical_Relationship COX1 COX-1 Inhibition - Gastroprotection - Platelet Aggregation Adverse_Effect Adverse Effect: Gastrointestinal Toxicity COX1->Adverse_Effect COX2 COX-2 Inhibition - Inflammation - Pain - Fever Therapeutic_Effect Therapeutic Effect: Anti-inflammatory Analgesic COX2->Therapeutic_Effect Selective_Inhibitor Selective COX-2 Inhibitor (Pyrazolone Derivative) Selective_Inhibitor->COX2 Inhibits

Caption: COX inhibition and therapeutic outcomes.

References

Application of Pyrazolone Derivatives in the Development of Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone derivatives have long been a cornerstone in the landscape of medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Their application as anti-inflammatory agents is particularly noteworthy, with several derivatives having been successfully developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This document provides a detailed overview of the application of pyrazolone derivatives in the development of novel anti-inflammatory agents, complete with experimental protocols and quantitative data to guide researchers in this field.

The anti-inflammatory action of pyrazolone derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[5][6] Many newer derivatives have been synthesized to achieve selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[7] Beyond COX inhibition, some pyrazolone derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, including inhibition of lipoxygenase (LOX), modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), and suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the anti-inflammatory activity of various pyrazolone derivatives from recent studies, providing a comparative overview of their potency.

Table 1: In Vitro COX Inhibition by Pyrazolone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3,5-diarylpyrazole-0.01-[7]
Pyrazole-thiazole hybrid-0.03-[7]
Pyrazolo-pyrimidine-0.015-[7]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[7]
Compound 6bEqual inhibitionEqual inhibition~1[5][8]
Compound 9bEqual inhibitionEqual inhibition~1[5][8]

Table 2: In Vivo Anti-Inflammatory Activity of Pyrazolone Derivatives

CompoundAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference
Pyrazole DerivativesCarrageenan-induced paw edema1065-80[7]
Indomethacin (Reference)Carrageenan-induced paw edema1055[7]
Derivative 5hCroton oil ear test-Similar to Indomethacin[9]
Compound 9bXylene-induced ear edema-43.67[10]
Compound 5bXylene-induced ear edema-45.87[10]

Table 3: Cytokine Inhibition and Other Anti-Inflammatory Activities

CompoundAssayConcentration (µM)InhibitionReference
Pyrazolone DerivativeLPS-stimulated RAW 264.7 macrophages585% IL-6 reduction[7]
Pyrazole-thiazole hybrid5-LOX inhibition-IC50 = 0.12 µM[7]
Compound 2gLipoxygenase inhibition-IC50 = 80 µM[3]
Compound 9bLPS-induced TNF-α release-66.4% inhibition[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a widely used and reproducible model for evaluating acute inflammation.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test pyrazolone derivative

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): control, reference, and test compound groups.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazolone derivative

  • Reference drug (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the vehicle or various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1N HCl).

  • Measure the concentration of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a dose-response curve.

Protocol 3: In Vitro LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

This assay assesses the effect of compounds on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test pyrazolone derivative

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for evaluating anti-inflammatory agents.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Membrane Phospholipids cluster_2 Signaling Cascade cluster_3 Pro-inflammatory Mediators cluster_4 Pyrazolone Derivatives Action LPS LPS TLR4 TLR4 LPS->TLR4 Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 activation MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB degradation of IκB Cytokines TNF-α, IL-6 NFkB->Cytokines transcription PLA2 PLA2 PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX COX COX-1/COX-2 LOX 5-LOX Pyrazolone Pyrazolone Derivatives Pyrazolone->NFkB_IkB inhibition of IκB degradation Pyrazolone->COX Pyrazolone->LOX

Caption: Key inflammatory signaling pathways targeted by pyrazolone derivatives.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Lead Optimization A Synthesis of Pyrazolone Derivatives B Structural Characterization (NMR, MS, etc.) A->B C COX-1/COX-2 Inhibition Assay B->C D LOX Inhibition Assay B->D E Cytokine Release Assay (LPS-stimulated macrophages) B->E F Carrageenan-Induced Paw Edema C->F G Xylene-Induced Ear Edema C->G E->F E->G H Structure-Activity Relationship (SAR) Studies F->H G->H H->A Iterative Design I ADMET Profiling H->I

Caption: General workflow for the development of pyrazolone-based anti-inflammatory agents.

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of Novel Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The growing challenge of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[4] This document provides detailed application notes and standardized protocols for the in vitro antimicrobial screening of novel pyrazolone compounds, designed to ensure reliable and reproducible results for researchers in the field.

The protocols outlined below cover two primary methods for assessing antimicrobial activity: the Agar Disk Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC). These methods are widely accepted and can be applied to a variety of bacterial and fungal strains.[5]

Data Presentation: Quantitative Antimicrobial Activity of Pyrazolone Derivatives

The following tables summarize the antimicrobial activity of various pyrazolone derivatives as reported in the literature. This data can serve as a reference for expected activity and for comparison with novel compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazolone Derivatives against Bacterial and Fungal Strains

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazoline Compound 9Staphylococcus aureus (MDR)4[4]
Pyrazoline Compound 9Enterococcus faecalis4[4]
Indazole Compound 5Staphylococcus aureus64 - 128[4]
Trifluoromethyl Phenyl Derivative 27Staphylococcus aureus (MRSA)0.39[6]
Trifluoromethyl Phenyl Derivative 27Enterococcus faecalis (VRE)1.56[6]
Bistrifluoromethyl Compound 29Gram-positive bacteria0.25[6]
Naphthyl-substituted Pyrazole-derived Hydrazone 6Gram-positive strains & A. baumannii0.78 - 1.56[6]
3-Phenyl-5-pyrazolone (PhPzO)Bacillus subtilis625[7]
Pyrano[2,3-c] pyrazole 5cEscherichia coli & Klebsiella pneumoniae6.25[8]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aBacterial Strains62.5 - 125[3]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aFungal Strains2.9 - 7.8[3]

Table 2: Zone of Inhibition of Pyrazolone Derivatives against Bacterial Strains

Compound/DerivativeMicroorganismConcentrationZone of Inhibition (mm)Reference
Pyrazolone analogue 18E. coli100 ppm40[1]
Pyrazolone analogue 18B. subtilis100 ppm36[1]
3-Phenyl-5-pyrazolone (PhPzO)Bacillus subtilisNot Specified>30 (Potent activity)[7]

Experimental Protocols

Protocol 1: Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is a preliminary, qualitative or semi-quantitative test to assess the susceptibility of bacteria to the novel pyrazolone compounds.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Novel pyrazolone compounds

  • Solvent for dissolving compounds (e.g., DMSO)

  • Standard antibiotic disks (positive control)

  • Solvent-only disks (negative control)

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum: From a pure overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[10]

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the novel pyrazolone compound onto the inoculated agar surface.

    • Place a positive control disk (standard antibiotic) and a negative control disk (solvent only) on the plate.

    • Ensure disks are placed at least 24 mm apart to avoid overlapping zones of inhibition. Gently press each disk to ensure complete contact with the agar.[12]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours. The "15-15-15 minute rule" should be observed: inoculate the plate within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying disks.[11]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). The size of the zone is indicative of the compound's antimicrobial activity.[11]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Novel pyrazolone compounds

  • Solvent for dissolving compounds (e.g., DMSO)

  • Bacterial cultures (adjusted to 0.5 McFarland standard and then diluted)

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Plate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the pyrazolone compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth within the wells of a 96-well plate to achieve a range of desired concentrations.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Also, inoculate a positive control well (containing no compound) and a negative control well (containing no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[4]

  • MIC Determination: After incubation, determine the MIC by observing the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be done visually or with a plate reader. The MIC is the lowest concentration that prevented visible growth.[4][13]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis & Interpretation A Synthesize & Purify Novel Pyrazolone Compounds E Impregnate Disks with Pyrazolone Compounds A->E J Prepare Serial Dilutions in 96-well Plate A->J B Prepare Bacterial/Fungal Inoculum (0.5 McFarland) F Inoculate MHA Plates B->F K Inoculate Wells B->K C Prepare Media (MHA/MHB) C->F C->J D Agar Disk Diffusion Test G Apply Disks & Incubate E->G F->G H Measure Zone of Inhibition G->H I Broth Microdilution Assay H->I Proceed if Active N Compare Activity to Standard Antibiotics H->N Active? J->K L Incubate Plate K->L M Determine MIC L->M M->N O Structure-Activity Relationship (SAR) Studies N->O

Caption: Experimental workflow for in vitro antimicrobial screening.

mechanisms_of_action center Novel Pyrazolone Compounds A Inhibition of Cell Wall Synthesis center->A B Inhibition of Protein Synthesis center->B C Inhibition of Nucleic Acid Synthesis center->C D Disruption of Bacterial Cell Membrane center->D E Inhibition of DNA Gyrase C->E e.g.

References

Application Notes and Protocols for the Characterization of Pyrazolone Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolone and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and as ligands in coordination chemistry.[1][2] The synthesis of novel pyrazolone derivatives is a continuous effort in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization of these synthesized products is crucial to confirm their chemical structure, assess purity, and ensure their suitability for further applications.

These application notes provide detailed protocols for the most common and effective analytical techniques used to characterize pyrazolone synthesis products. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Overall Characterization Workflow

The characterization of a newly synthesized pyrazolone derivative typically follows a logical progression of analytical techniques to build a comprehensive profile of the compound. The workflow begins with preliminary purity assessment and functional group identification, followed by detailed structural elucidation and final purity confirmation.

Pyrazolone Characterization Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation and Quantification Purification Purification of Crude Product (e.g., Recrystallization, Column Chromatography) TLC Thin Layer Chromatography (TLC) - Purity Check - Rf Value Determination Purification->TLC FTIR FTIR Spectroscopy - Functional Group Identification (C=O, C=N, N-H, Ar-H) TLC->FTIR NMR NMR Spectroscopy (1H, 13C, DEPT) - Detailed Structural Information - Proton and Carbon Environment FTIR->NMR MS Mass Spectrometry - Molecular Weight Determination - Fragmentation Pattern NMR->MS HPLC HPLC Analysis - Purity Assessment (% Area) - Quantification MS->HPLC Elemental_Analysis Elemental Analysis - Confirmation of Elemental Composition (%C, %H, %N) HPLC->Elemental_Analysis Xray Single Crystal X-ray Diffraction (Optional, for definitive structure) Elemental_Analysis->Xray

Caption: Workflow for the characterization of pyrazolone synthesis products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of pyrazolone derivatives.[3][4][5] ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecular skeleton and the position of substituents.

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazolone derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6][7] The choice of solvent should be based on the solubility of the compound.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference: Solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm, CDCl₃ at δ = 77.16 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the reference signal.

Data Presentation:

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolone Derivative. [6][9]

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
10.26br s1HNH (amide)
8.34d1H=CH- (pyrazolone ring)
7.68 - 7.19m9HAr-H
6.07d1H-CH= (pyrazolone ring)
4.82s2HN-CH₂
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) Assignment
169.01C=O (amide)
164.40C=O (pyrazolone)
142.18 - 112.27Ar-C
101.10=CH- (pyrazolone ring)
52.71N-CH₂

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized pyrazolone and to gain structural information from its fragmentation pattern.[10][11] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.

Experimental Protocol (ESI-MS):
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazolone derivative (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

    • The solvent should be compatible with the mobile phase if introducing the sample via an HPLC system.

    • Filter the sample solution through a 0.22 µm syringe filter.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow Rate: 5-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan a range appropriate to the expected molecular weight of the product (e.g., m/z 50-1000).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • Compare the observed m/z value with the calculated exact mass of the expected product.

    • Analyze the fragmentation pattern to confirm the structure.

Data Presentation:

Table 2: Representative Mass Spectrometry Data. [9][13]

Compound Formula Calculated Mass (m/z) Observed Mass [M+H]⁺ (m/z)
Pyrazolone Derivative AC₁₈H₁₇BrN₄O385.26386.01
Pyrazolone Derivative BC₂₀H₁₉N₃O₅381.13381.13

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of the synthesized pyrazolone product and for quantitative analysis.[12][14][15][16] A reversed-phase (RP-HPLC) method is commonly employed.

Experimental Protocol (RP-HPLC):
  • Preparation of Mobile Phase and Solutions:

    • Mobile Phase: A mixture of acetonitrile (or methanol) and water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[14] A common starting gradient is 20:80 (v/v) acetonitrile:water.[12]

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., 100 µg/mL). Prepare a series of dilutions for linearity checks.[17]

    • Sample Solution: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration within the linear range of the assay.[12][17]

    • Filter all solutions through a 0.45 µm syringe filter before use.[17]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

    • Flow Rate: 1.0 mL/min.[12][17]

    • Injection Volume: 10-20 µL.[17]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).[12]

    • Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., determined by UV-Vis spectrophotometry, often around 206-254 nm).[12]

  • Data Analysis:

    • Identify the retention time of the main peak by comparing it with the standard.

    • Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.

    • For quantification, create a calibration curve from the standard solutions and determine the concentration of the unknown sample.

Data Presentation:

Table 3: HPLC Purity and Retention Time Data. [16]

Compound Retention Time (min) Purity (% Area)
Synthesized Pyrazolone7.399.5
Starting Material 13.1Not Detected
Starting Material 24.5Not Detected

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in the pyrazolone product.[7][18] This helps to confirm the formation of the desired compound by observing characteristic absorption bands.

Experimental Protocol:
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the dry pyrazolone sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups expected in the pyrazolone structure.

Data Presentation:

Table 4: Characteristic FTIR Absorption Bands for Pyrazolones. [6][18]

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (if present)3200 - 3400
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=O stretch (pyrazolone ring)1680 - 1720
C=N stretch1590 - 1620
C=C stretch (aromatic)1450 - 1600

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental technique to confirm the empirical formula of the newly synthesized pyrazolone.

Experimental Protocol:
  • Sample Preparation:

    • A small, accurately weighed amount (1-3 mg) of the highly purified and dried sample is required.

    • The sample is placed in a tin or silver capsule.

  • Instrument Parameters:

    • The analysis is performed using an automated elemental analyzer.

    • The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N.

    • Compare the experimental percentages with the theoretical values calculated from the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values.

Data Presentation:

Table 5: Elemental Analysis Data. [6]

Molecular Formula Element Calculated (%) Found (%)
C₁₉H₁₈N₄O₂C68.2568.20
H5.435.45
N16.7616.72

References

Application Notes and Protocols for the Development of Fused Pyrazole Ring Systems in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused pyrazole ring systems are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their structural versatility and ability to interact with various biological targets make them privileged scaffolds for the development of novel therapeutic agents.[3] Numerous fused pyrazole derivatives have been synthesized and evaluated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][4] Marketed drugs such as sildenafil (Viagra®) and celecoxib (Celebrex®) feature a fused pyrazole core, underscoring the therapeutic potential of this chemical motif. This document provides detailed application notes, experimental protocols, and data summaries for researchers engaged in the development and biological evaluation of fused pyrazole ring systems.

Data Presentation: Inhibitory Activities of Fused Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC₅₀ and MIC values) of selected fused pyrazole derivatives against various protein kinases, cancer cell lines, and microbial strains. This data serves as a valuable resource for structure-activity relationship (SAR) studies and the design of new, more potent compounds.[2][5][6]

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/ReferenceTarget Cell LineIC₅₀ (µM)Biological TargetReference
Compound 14 HCT-116 (Colon)0.006CDK2/cyclin A2[7][8]
MCF-7 (Breast)0.045CDK2/cyclin A2[7][8]
HepG2 (Liver)0.048CDK2/cyclin A2[7][8]
Compound 15 HCT-116 (Colon)0.007CDK2/cyclin A2[7][8]
MCF-7 (Breast)0.046CDK2/cyclin A2[7][8]
HepG2 (Liver)0.048CDK2/cyclin A2[7][8]
Compound 16 MDA-MB-468 (Breast)-EGFR[9]
GI₅₀ (full panel)0.018 - 9.98-[9]
Compound 4 -0.054EGFR[9]
Compound 5i MCF-7, HCT116, HepG23 - 10EGFR/VEGFR2[10]
EGFR0.3EGFR[10]
VEGFR27.60VEGFR2[10]

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID/ReferenceTarget Cell LineIC₅₀ (µM)Biological TargetReference
Compound 6t -0.09CDK2[11]
-0.45TRKA[11]
Compound 6s -0.23CDK2[11]
-0.45TRKA[11]
Compound 6n NCI-60 PanelGI% ~43.9-[11]
Compound 5h HCT-116 (Colon)1.51-[12]
Compound 6c MCF-7 (Breast)7.68-[12]
Compound 6k, 6l, 6n, 6o MCF-7, A549, HeLa, SiHa3.1 - 51.5EGFR/STAT3[13]

Table 3: Anticancer Activity of Imidazo[1,2-b]pyrazole Derivatives

Compound ID/ReferenceTarget Cell LineIC₅₀ (µM)Reference
Compound 26a MCF-7 (Breast)6.1 ± 0.4[4]
Compound 26b MCF-7 (Breast)8.0 ± 0.5[4]
Compound 26c MCF-7 (Breast)7.4 ± 0.3[4]
Compound 56 Human and Murine Cancer Cell Lines< 5[14]
Compound 18a, 18b, 19, 20 5 Human and 1 Murine Cancer Cell Lines< 10[14]

Table 4: Antimicrobial Activity of Fused Pyrazole Derivatives

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)Reference
Imidazo[1,2-b]pyrazole 22 Escherichia coli0.03[4]
Pseudomonas aeruginosa0.49[4]
Imidazo[1,2-b]pyrazole 23 Bacillus subtilis0.03[4]
Pseudomonas aeruginosa0.98[4]
Pyrazole-fused diterpenoid 30 Staphylococcus aureus0.71[1]
Triazine-fused pyrazole 32 Staphylococcus epidermidis0.97[1]
Enterobacter cloacae0.48[1]
Pyrazoline 9 Staphylococcus and Enterococcus (MDR strains)4[15]
Pyrazole-clubbed pyrimidine 5c MRSA521 µM[16]
Pyrazole analogue 3 Escherichia coli0.25[17]
pyrazole analogue 4 Streptococcus epidermidis0.25[17]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and standardization of results.

Cell Viability and Cytotoxicity: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of fused pyrazole compounds on cancer cell lines.

Materials and Reagents:

  • Fused pyrazole compounds

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fused pyrazole compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

This protocol outlines a luminescent ADP detection assay to measure the inhibitory activity of fused pyrazole compounds against specific protein kinases.

Materials and Reagents:

  • Fused pyrazole compounds

  • Recombinant kinase (e.g., CDK2, VEGFR2, EGFR)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the fused pyrazole compounds in kinase buffer.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase to each well.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with fused pyrazole compounds using propidium iodide (PI) staining and flow cytometry.[1]

Materials and Reagents:

  • Fused pyrazole compounds

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the fused pyrazole compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Caspase-3 Activity Assay

This protocol details a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with fused pyrazole compounds.

Materials and Reagents:

  • Fused pyrazole compounds

  • Cancer cell lines

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (DEVD-AFC or DEVD-AMC)

  • DTT

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the fused pyrazole compounds to induce apoptosis.

    • Harvest the cells and lyse them using Cell Lysis Buffer on ice.

  • Assay Reaction:

    • Add the cell lysate to the wells of a 96-well plate.

    • Prepare a reaction mix containing 2X Reaction Buffer, DTT, and the caspase-3 substrate.

    • Add the reaction mix to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for DEVD-AFC).

    • Determine the fold-increase in caspase-3 activity compared to untreated controls.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of fused pyrazole compounds against bacterial strains.

Materials and Reagents:

  • Fused pyrazole compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the fused pyrazole compounds in MHB in a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB.

    • Add the diluted inoculum to each well of the microplate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 p38 p38 MAPK RTK->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription CDK2 CDK2/Cyclin CellCycle Cell Cycle Progression CDK2->CellCycle GrowthFactor Growth Factor GrowthFactor->RTK FusedPyrazole Fused Pyrazole Inhibitor FusedPyrazole->RTK FusedPyrazole->p38 FusedPyrazole->CDK2

Caption: Kinase signaling pathways targeted by fused pyrazole inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis KinaseAssay Kinase Inhibition Assay IC50 IC50 / MIC Determination KinaseAssay->IC50 MTTAssay Cell Viability (MTT) Assay CellCycle Cell Cycle Analysis MTTAssay->CellCycle Apoptosis Apoptosis Assay MTTAssay->Apoptosis MTTAssay->IC50 AntimicrobialAssay Antimicrobial Assay (MIC) AntimicrobialAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt Start Fused Pyrazole Compound Library Start->KinaseAssay Start->MTTAssay Start->AntimicrobialAssay

Caption: Workflow for the biological evaluation of fused pyrazole compounds.

References

Application Notes and Protocols: Functionalization of Pyrazoles using the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry and materials science, featured in numerous FDA-approved drugs and advanced materials.[1][2][3][4] The functionalization of the pyrazole ring is a critical step in the development of novel compounds with tailored properties. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5][6][7] This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, creating a valuable synthetic handle for further molecular elaborations. These resulting pyrazole-4-carbaldehydes are key intermediates in the synthesis of a wide array of bioactive molecules and functional materials.[5][8]

This document provides detailed application notes and experimental protocols for the functionalization of pyrazoles via the Vilsmeier-Haack reaction, intended for use by researchers in organic synthesis and drug discovery.

Reaction Mechanism and Principles

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, generated from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7][9] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to formylation. The reaction is generally regioselective for the C4 position of the pyrazole ring, driven by the electronic properties of the heterocycle.

Vilsmeier_Haack_Mechanism

Figure 1: General mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

Applications in Drug Discovery and Materials Science

Functionalized pyrazoles are integral to the development of new therapeutic agents and advanced materials. The formyl group introduced via the Vilsmeier-Haack reaction serves as a versatile precursor for a variety of functional groups and can be used in the construction of more complex molecular architectures.

  • Drug Discovery: Pyrazole-4-carbaldehydes are key building blocks for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][5][8] The formyl group can be readily converted into other functionalities such as carboxylic acids, oximes, hydrazones, and Schiff bases, enabling the exploration of structure-activity relationships.[10]

  • Materials Science: These functionalized pyrazoles are also utilized in the development of novel materials for applications in solar cells, organic light-emitting diodes (OLEDs), and fluorescent sensors.[5]

Drug_Discovery_Workflow

Figure 2: Workflow illustrating the role of Vilsmeier-Haack functionalization in drug discovery.

Experimental Protocols

The following are generalized protocols for the Vilsmeier-Haack formylation of pyrazoles. It is crucial to note that optimal reaction conditions can vary depending on the specific pyrazole substrate.

General Protocol for the Vilsmeier-Haack Formylation of Pyrazoles

Materials:

  • Substituted Pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5-3 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The mixture will become viscous and may solidify, forming the Vilsmeier reagent. Stir the mixture at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental_Workflow

Figure 3: A generalized experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.

Quantitative Data Summary

The following table summarizes representative examples of the Vilsmeier-Haack formylation of various pyrazole substrates, highlighting the reaction conditions and yields.

EntryPyrazole SubstrateReagents (equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
11,3-diphenyl-1H-pyrazolePOCl₃ (3), DMF (excess)DMF80-9041,3-diphenyl-1H-pyrazole-4-carbaldehyde85[6]
21-phenyl-1H-pyrazolePOCl₃ (3), DMF (excess)DMF70-8021-phenyl-1H-pyrazole-4-carbaldehyde65[7][11]
35-chloro-1-methyl-3-propyl-1H-pyrazolePOCl₃ (2), DMF (5)DMF12025-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde55[1]
43-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃ (4), DMF (4)DMF70243-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde48[5]
51-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazolePOCl₃ (3), DMF (excess)DMF80-9041-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde82[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive Vilsmeier reagent due to moisture.Use anhydrous solvents and reagents. Flame-dry all glassware before use.
Low reactivity of the pyrazole substrate.Increase the reaction temperature, prolong the reaction time, or use a larger excess of the Vilsmeier reagent.
Formation of multiple products Side reactions due to high temperatures.Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.
Isomeric products formed.Characterize all products to determine the regioselectivity. The substitution pattern on the pyrazole ring can influence the position of formylation.
Difficult work-up (emulsions) Presence of excess DMF.Add brine to the aqueous layer during extraction to help break up emulsions.

Safety Precautions

The Vilsmeier-Haack reaction involves the use of hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should always be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The quenching of the reaction mixture with ice and water is exothermic and should be done slowly and with caution.

References

Application Notes and Protocols: Reflux Condensation of Phenylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds via reflux condensation of phenylhydrazine and its derivatives. The following sections cover key synthetic methods, including the Knorr Pyrazole Synthesis and the Fischer Indole Synthesis, which are foundational in the development of various pharmaceutical agents.

Core Concepts

Reflux condensation is a widely utilized laboratory technique to carry out chemical reactions at a controlled, elevated temperature, which is typically the boiling point of the solvent.[1][2] This method is particularly effective for reactions that are slow at room temperature. The setup, consisting of a reaction flask and a condenser, prevents the loss of volatile reactants and solvents by cooling the vapors and returning them to the reaction mixture.[1][2]

Phenylhydrazine and its derivatives are versatile reagents in organic synthesis, serving as key building blocks for a variety of heterocyclic structures. Their reactions with carbonyl compounds under reflux conditions are fundamental for producing a wide array of biologically active molecules.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for the preparation of pyrazole derivatives from β-ketoesters and phenylhydrazine.[3] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[3][4][5]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol outlines the synthesis of Edaravone, a neuroprotective agent, through the reaction of ethyl acetoacetate with phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus

Procedure:

  • Reactant Addition: In a round-bottom flask, cautiously add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in a fume hood. The addition is exothermic and should be done slowly.

  • Reflux: Assemble the reflux condenser with the flask and heat the mixture in an oil bath or with a heating mantle to a temperature of 135–145 °C for 60 minutes.

  • Isolation: After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.

  • Crystallization: Add a small portion of diethyl ether (e.g., 2 mL) and stir the mixture vigorously to induce the crystallization of the crude pyrazolone.

  • Filtration: Filter the solid product using a Büchner funnel under vacuum and wash the collected solid thoroughly with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a minimum amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to ensure complete crystallization. Filter the purified product and dry it in a desiccator.

Quantitative Data: Knorr Pyrazole Synthesis
Reactant 1Reactant 2SolventCatalystTemperature (°C)Time (hr)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneNone135-1451High
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid~1001Not specified[3]
1,3-DiketonePhenylhydrazineAbsolute ethanolNoneReflux6-10Not specified[6]

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system from a phenylhydrazone precursor, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[7][8][9] The reaction is catalyzed by Brønsted or Lewis acids.[7][9][10]

Protocol 2: General Procedure for Fischer Indole Synthesis

This protocol provides a general methodology for the synthesis of indole derivatives. The specific ketone/aldehyde, phenylhydrazine derivative, and acid catalyst may be varied.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Ketone or aldehyde

  • Solvent (e.g., glacial acetic acid, benzene)

  • Acid catalyst (if not the solvent, e.g., HCl, H₂SO₄, ZnCl₂)[7][10]

  • Sodium carbonate (for free base generation)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Standard work-up and purification glassware

Procedure:

  • Hydrazone Formation (Optional in situ): In a round-bottom flask, the ketone (1.0 equivalent) can be heated with phenylhydrazine hydrochloride (1.0 equivalent) and a base like sodium carbonate to form the phenylhydrazone.[10] Alternatively, the phenylhydrazine and carbonyl compound can be directly refluxed in an acidic solvent.[8]

  • Indolization: The crude hydrazone is then refluxed in a suitable solvent with an acid catalyst. For example, refluxing in glacial acetic acid at temperatures ranging from 95 °C to 100 °C is common.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled. The product may be isolated by pouring the mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

  • Purification: The crude indole derivative can be purified by column chromatography or recrystallization.[10]

Quantitative Data: Fischer Indole Synthesis
Phenylhydrazine DerivativeCarbonyl CompoundSolventCatalystTemperature (°C)Yield (%)Reference
Phenylhydrazine hydrochlorideKetone 106Glacial Acetic AcidGlacial Acetic Acid9593 (isomeric mixture)[10]
Functionalized phenylhydrazine 72Aminoketone 138Benzene then Acetic AcidAcetic Acid10048 (major isomer)[10]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic Acid/HClAcetic Acid/HClReflux30[7]

Synthesis of Phenylhydrazones

The formation of phenylhydrazones is often the initial step in syntheses like the Fischer indole synthesis and can also be the final target product. These are typically achieved by the condensation of a phenylhydrazine with an aldehyde or ketone.

Protocol 3: General Synthesis of Phenylhydrazone Derivatives

This protocol describes a general method for synthesizing phenylhydrazones.

Materials:

  • Phenylhydrazine or its derivative

  • Aldehyde or ketone

  • Solvent (e.g., methanol, absolute ethanol, glacial acetic acid)[11][12][13]

  • Catalyst (e.g., a few drops of glacial acetic acid)[11][12]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating source (water bath or heating mantle)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in a suitable solvent in a round-bottom flask.[11][12]

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.[11][12]

  • Reflux: Heat the mixture under reflux. Reaction times can vary from a few hours to several hours, depending on the reactants.[12][13]

  • Product Isolation: The phenylhydrazone often separates out from the solution upon cooling.[11] The product can then be collected by filtration and washed with a cold solvent.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.[13]

Quantitative Data: Phenylhydrazone Synthesis
Phenylhydrazine DerivativeCarbonyl CompoundSolventCatalystTime (hr)Yield (%)Reference
PhenylhydrazineBenzaldehydeGlacial Acetic AcidGlacial Acetic Acid170[13]
Phenylhydrazine4-MethoxybenzaldehydeGlacial Acetic AcidGlacial Acetic Acid1.582.5[13]
Substituted PhenylhydrazoneSubstituted AcetophenoneAbsolute EthanolGlacial Acetic Acid340-89[12]

Visualizations

G cluster_setup Reflux Apparatus Setup Reactants Reactants Flask Round-Bottom Flask + Stir Bar/Boiling Stones Reactants->Flask Condenser Reflux Condenser (Water In/Out) Flask->Condenser Vapors Rise Heating Heating Mantle / Oil Bath Heating->Flask Condenser->Flask Condensate Returns

Caption: General experimental setup for reflux condensation.

G Start Start Reactants Combine Phenylhydrazine and Carbonyl Compound Start->Reactants Reflux Heat under Reflux (with optional acid catalyst) Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Isolate Isolate Crude Product (e.g., Crystallization, Filtration) Cool->Isolate Purify Purify Product (e.g., Recrystallization) Isolate->Purify End End Product Purify->End

Caption: General workflow for reflux condensation of phenylhydrazine derivatives.

G Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Elimination of NH3 Rearrangement->Cyclization Indole Indole Product Cyclization->Indole

Caption: Simplified signaling pathway for the Fischer Indole Synthesis.

References

Application Notes & Protocols: Techniques for the Purification of Crude Pyrazolone Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolone derivatives are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities, including analgesic, anti-inflammatory, antipyretic, and herbicidal properties. The synthesis of these compounds often results in crude products containing unreacted starting materials, regioisomers, and other byproducts.[1] Therefore, robust purification techniques are essential to isolate the desired pyrazolone derivative with high purity, which is a critical requirement for subsequent applications, particularly in drug development, to ensure safety and efficacy.[1] This document provides detailed application notes and protocols for the most common and effective techniques used to purify crude pyrazolone products.

Primary Purification Techniques

The choice of purification method depends on the physicochemical properties of the pyrazolone derivative (e.g., polarity, solubility, thermal stability) and the nature of the impurities. The most frequently employed techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. It relies on the differences in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Key Considerations for Solvent Selection:

  • The desired compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Commonly used solvents for pyrazolone purification include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixed solvent systems like ethanol/water and hexane/ethyl acetate.[2]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For pyrazolones, silica gel is the most common stationary phase (normal-phase chromatography), where separation is based on polarity. More polar compounds interact more strongly with the silica and elute later. Reversed-phase chromatography using a nonpolar stationary phase (like C18-bonded silica) can also be employed, especially for highly polar or ionizable pyrazolones.[3]

Key Considerations for Chromatography:

  • Stationary Phase: Silica gel is standard for most pyrazolones. For basic pyrazolone derivatives that may interact strongly with acidic silica, the silica can be deactivated with triethylamine or ammonia.[4][5]

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, acetone) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve good separation (Rf values between 0.2 and 0.5).

Liquid-Liquid Extraction

Liquid-liquid extraction is primarily used during the reaction work-up to perform an initial separation of the crude product from the reaction mixture. This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent like ethyl acetate, chloroform, or diethyl ether.[6][7][8] For pyrazolone derivatives that possess acidic or basic functional groups, acid-base extraction can be a highly effective purification step.

Quantitative Data Summary

The following tables summarize typical conditions and outcomes for the purification of pyrazolone derivatives based on published data.

Table 1: Recrystallization Solvents and Reported Outcomes

Pyrazolone Derivative ExampleCrude MaterialRecrystallization Solvent(s)Purity/YieldReference
EdaravoneCrude ProductIsopropanol>99% Purity[9]
EdaravonePost-ChromatographyNot specified99.95% Purity[10]
3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneSolid after work-upBenzene-petroleum ether (1:3)41% Yield[6]
1-[N-methyl-piperidyl-(4')]-3-methyl-4-ethyl-pyrazolone-(5)Reaction ProductEthyl acetate or AcetoneCrystalline Prisms[11]
Various Pyrazolone DerivativesPrecipitated SolidEthanolCrystalline Product[12][13]
Acylpyrazolone DerivativePrecipitated SolidMethanolCrystalline Product[14]

Table 2: Column Chromatography Conditions

Pyrazolone Derivative TypeStationary PhaseMobile Phase (Eluent)OutcomeReference
Urea-5-PyrazolonesSilica GelPetroleum ether : Ethyl acetate (5:2)Purified Solids[6]
3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneSilica Geln-hexane : Ethyl acetate (2:1)Purified Solids (Rf: 0.16)[6]
General PyrazoloneSilica GelEthyl acetate : Petroleum ether (1:9)Purified Compound[15]
Pyrazines (related heterocycles)Silica GelHexane : Ethyl acetate (90:10)Separation of isomers[8]

Table 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

AnalyteHPLC ColumnMobile PhaseFlow RateDetectionReference
3-MethylpyrazoleC18, 150 x 4.6 mm, 5 µmA: 0.1% Phosphoric acid in WaterB: Acetonitrile (Gradient)1.0 mL/min220 nm[1]
Pyrazolone TNewcrom R1Acetonitrile, Water, Phosphoric acidNot specifiedNot specified[16]
Pyrazoline DerivativeEclipse XDB C18, 150 x 4.6 mm, 5µm0.1% TFA : Methanol (20:80)1.0 mL/min206 nm[17]
EdaravoneCAPCELL PAK ADME, 250 x 4.6 mm, 5 µmMethanol : 40 mM NaH₂PO₄ (60:40)0.5 mL/min295 nm[18]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant difference in solubility for the pyrazolone product between hot and cold temperatures is identified.[2]

Materials:

  • Crude pyrazolone product

  • Selected recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate or water bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Desiccator or vacuum oven

Procedure:

  • Dissolution: Place the crude pyrazolone compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring continuously until the solvent begins to boil.[2] Add small portions of the hot solvent until the pyrazolone product is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, or for more thorough drying, place them in a desiccator or a vacuum oven at a suitable temperature.[2]

Protocol 2: Column Chromatography (Silica Gel)

This protocol describes a general procedure for purifying a pyrazolone derivative using normal-phase column chromatography.

Materials:

  • Crude pyrazolone product

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Secure the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add another layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude pyrazolone product in a minimum amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure desired product. Remove the solvent using a rotary evaporator to yield the purified pyrazolone derivative.

Protocol 3: Purity Analysis by HPLC

This protocol provides a general method for determining the purity of a final pyrazolone product.[1]

Materials:

  • Purified pyrazolone product

  • HPLC reference standard (if available)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acid modifier (e.g., phosphoric acid, formic acid)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase(s) as specified (e.g., 0.1% phosphoric acid in water for Mobile Phase A and acetonitrile for Mobile Phase B).[1] Filter and degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the pyrazolone reference standard and dissolve it in a suitable diluent (often a mixture of the mobile phases) to create a standard solution of known concentration (e.g., 0.5 mg/mL).[1]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the purified pyrazolone product.[1]

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method). Purity is typically calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualized Workflows

The following diagrams illustrate the logical flow of the purification processes.

G cluster_0 General Purification Workflow Crude Crude Pyrazolone Product Workup Aqueous Work-up (Liquid-Liquid Extraction) Crude->Workup Primary Primary Purification Workup->Primary Analysis Purity Analysis (TLC/HPLC) Primary->Analysis Pure Pure Product (>99%) Analysis->Pure Purity OK Impure Impure Fractions Analysis->Impure Purity Not OK Repurify Re-purify Impure->Repurify Repurify->Primary

Caption: General workflow for pyrazolone product purification.

G cluster_1 Recrystallization Protocol Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-by-step workflow for recrystallization.

G cluster_2 Column Chromatography Protocol Prepare Prepare Column (Slurry Pack Silica) Load Load Crude Sample Prepare->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Step-by-step workflow for column chromatography.

References

Application Notes and Protocols: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a versatile heterocyclic compound that serves as a key precursor in the synthesis of various dyes, particularly azo dyes. Its chemical structure, featuring an active methylene group, makes it an excellent coupling component in diazo coupling reactions. This reaction involves the electrophilic substitution of an aryl diazonium salt onto the pyrazolone ring, resulting in a highly conjugated system responsible for the vibrant color of the resulting dye. Azo dyes derived from pyrazolone scaffolds are of significant interest due to their wide range of colors, good fastness properties, and potential applications in various fields, including textiles, printing, and as chromogenic reagents. This document provides detailed protocols and application notes for the synthesis of azo dyes using this compound.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: An aromatic primary amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in an acidic medium at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, this compound. The pyrazolone acts as a nucleophile, and the diazonium ion as an electrophile, leading to the formation of an azo dye. The reaction is typically carried out in a neutral to slightly alkaline medium.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of azo dyes using this compound as a coupling component. These protocols are based on established methods for analogous pyrazolone derivatives and may require optimization for specific aromatic amines.[1][2]

Protocol 1: General Synthesis of an Azo Dye

Materials:

  • Substituted aromatic amine (e.g., aniline, p-toluidine, etc.)

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol or other suitable recrystallization solvent

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of Aromatic Amine

  • In a 100 mL beaker, dissolve the aromatic amine (0.01 mol) in a solution of concentrated hydrochloric acid (3 mL) and water (10 mL).

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in cold water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve this compound (2.09 g, 0.01 mol) in a 10% aqueous sodium hydroxide solution until a clear solution is obtained.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye will form.

  • Adjust the pH of the reaction mixture to 6-7 with a saturated sodium hydrogen carbonate solution to ensure complete precipitation.[1]

  • Filter the precipitated dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude dye in an oven at 60-80 °C.

  • Recrystallize the dried crude dye from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure azo dye.

Characterization of Synthesized Dyes

The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as N=N (azo), C=O (pyrazolone), and N-H (if tautomerism occurs).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the dye.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

  • Melting Point: To assess the purity of the compound.

Quantitative Data

Coupling ComponentDiazonium Salt SourceSolventλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
3-(2-hydroxyphenyl)-1-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-oneSubstituted anilinesVarious447 - 454> 30,000[3]
2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneSubstituted anilinesVarious270 - 460Not specified[1]
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateItself (diazotized)Not specified345Not specified[4]

Visualizations

Dye Synthesis Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A Aromatic Amine C Diazonium Salt Solution (0-5 °C) A->C 1. Dissolve in acid 2. Cool B NaNO2 / HCl B->C Add dropwise G Crude Azo Dye (Precipitate) C->G Add dropwise with stirring D 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one F Coupling Component Solution (0-5 °C) D->F E Aqueous Base (e.g., NaOH) E->F Dissolve F->G H Filtration & Washing G->H I Drying H->I J Recrystallization I->J K Pure Azo Dye J->K

Caption: General workflow for the synthesis of azo dyes.

Azo Coupling Reaction Mechanism

Caption: General mechanism of the azo coupling reaction.

Applications and Further Research

Azo dyes synthesized from this compound have potential applications in:

  • Textile Dyeing: As disperse dyes for synthetic fibers.

  • Pigments: For use in paints, inks, and plastics.

  • Analytical Chemistry: As chromogenic reagents for the detection of various ions and molecules.

  • Pharmaceutical and Agrochemical Synthesis: The pyrazolone scaffold is a common motif in biologically active compounds, suggesting that these dye molecules could serve as intermediates in the synthesis of novel therapeutic or crop protection agents.[5]

Further research could focus on:

  • Synthesizing a library of azo dyes from this compound using a variety of substituted anilines to study the structure-property relationships.

  • Investigating the photophysical properties of the synthesized dyes, including their fluorescence and quantum yields.

  • Evaluating the biological activities of these novel azo dyes, such as their antimicrobial or anticancer properties.

  • Exploring the use of these dyes in the development of new analytical methods or as functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reactants: The purity of the starting materials, 2-chlorophenylhydrazine and ethyl acetoacetate, is crucial. Impurities can lead to unwanted side reactions and decrease the yield. Ensure high-purity reagents are used. It is advisable to use freshly opened or purified hydrazine derivatives, as they can degrade over time.

  • Reaction Conditions: The reaction is sensitive to temperature, time, and solvent.

    • Temperature: The reaction is typically carried out at an elevated temperature. Refluxing in a suitable solvent is common.[1] Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of reactants or products.

    • Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1] Incomplete reactions are a common cause of low yields.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent for this type of condensation.[1][2] Glacial acetic acid can also be used and may facilitate the reaction. Some syntheses of related pyrazolones have been successful under solvent-free conditions, which could be an alternative to explore.[3]

  • Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. Ensure accurate measurement of both 2-chlorophenylhydrazine and ethyl acetoacetate. A slight excess of the hydrazine derivative is sometimes used to drive the reaction to completion.

  • pH Control: For reactions involving phenylhydrazine hydrochloride, controlling the pH can be important. A patent for a similar synthesis suggests adjusting the pH of a methanol solution of phenylhydrazine to 5.0-6.5 with hydrochloric acid before the addition of ethyl acetoacetate.[4]

Question: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.

  • Incomplete Reaction: Unreacted starting materials (2-chlorophenylhydrazine and ethyl acetoacetate) are the most common impurities if the reaction is not driven to completion. As mentioned previously, optimizing reaction time and temperature, and monitoring via TLC can mitigate this.

  • Hydrolysis: Ethyl acetoacetate can be susceptible to hydrolysis, especially if there is water in the reaction mixture. Using anhydrous solvents is recommended.

  • Formation of Isomers: While the reaction between a substituted phenylhydrazine and the asymmetric ethyl acetoacetate is generally regioselective, the formation of a minor regioisomer is a possibility. Careful control of reaction conditions can help to favor the desired product.

  • Work-up and Purification: The work-up procedure is critical for removing impurities. Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble byproducts. Recrystallization is a key step for purification.

Question: How can I effectively monitor the progress of the reaction?

Answer:

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1]

  • Stationary Phase: Silica gel G plates are commonly used.

  • Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 4:1) or cyclohexane and ethyl acetate (e.g., 50:3) can be effective solvent systems for separating the product from the starting materials.[2][5] A mobile phase of 5% methanol in dichloromethane has also been reported for related compounds.[6]

  • Visualization: The spots can be visualized under a UV lamp.

  • Procedure: Spot the starting materials (2-chlorophenylhydrazine and ethyl acetoacetate) and the reaction mixture on the TLC plate at regular intervals. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction. The reaction is considered complete when the starting material spots are no longer visible.

Question: What is the best way to purify the final product?

Answer:

Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Ethanol: Diluted ethanol is frequently used for the recrystallization of similar pyrazolones.[1]

    • Methanol-Ethyl Acetate: A mixture of methanol and ethyl acetate can also be an effective solvent system.[7]

    • Ethanol/Ethyl Acetate: A mixture of ethanol and ethyl acetate has been used for the recrystallization of related pyrazolone derivatives.[2]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If there are any insoluble impurities, filter the hot solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a condensation reaction between 2-chlorophenylhydrazine and ethyl acetoacetate, followed by an intramolecular cyclization (a type of Knorr pyrazole synthesis). The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring with the elimination of ethanol.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Phenylhydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is often heated, so precautions against thermal burns should be taken.

Q3: Can I use a different β-ketoester instead of ethyl acetoacetate?

A3: Yes, other β-ketoesters can be used, which will result in different substituents at the 3-position of the pyrazolone ring. For example, using methyl acetoacetate would also yield a 3-methyl substituted pyrazolone.

Q4: Is a catalyst necessary for this reaction?

A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of an acid or base catalyst can improve the reaction rate and yield. Glacial acetic acid can act as both a solvent and a catalyst.

Data Presentation

Table 1: Impact of Solvent on the Yield of Pyrazolone Synthesis (General Observations)

SolventTypical ConditionsReported Yields for Similar PyrazolonesReference(s)
EthanolReflux66-100%
Methanol0-78 °C66-100%
Glacial Acetic AcidRefluxNot specified, but used as a medium
Solvent-freeMicrowave irradiation or heatingHigh yields reported for related compounds[3]

Note: The yields are for the synthesis of 1-phenyl-3-methyl-5-pyrazolone or similar derivatives and may vary for this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazolone synthesis. Optimization may be required to achieve the best yield.

Materials:

  • 2-Chlorophenylhydrazine (or its hydrochloride salt)

  • Ethyl acetoacetate

  • Ethanol (or glacial acetic acid)

  • Hydrochloric acid (if using the free base of the hydrazine and pH adjustment is desired)

  • Recrystallization solvent (e.g., ethanol/water or methanol/ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenylhydrazine (1 equivalent) in ethanol. If using 2-chlorophenylhydrazine hydrochloride, a base may be needed to neutralize the HCl.

  • Add ethyl acetoacetate (1 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified crystals under vacuum to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix 2-Chlorophenyl- hydrazine & Ethyl Acetoacetate in Solvent reflux 2. Heat to Reflux (2-4 hours) reactants->reflux tlc 3. Monitor by TLC reflux->tlc cool 4. Cool Reaction Mixture tlc->cool filter 5. Filter Crude Product cool->filter recrystallize 6. Recrystallize filter->recrystallize dry 7. Dry Product recrystallize->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Troubleshooting Steps cluster_purity_actions Purity Solutions cluster_conditions_actions Condition Optimization cluster_workup_actions Purification Improvement start Low Yield Observed purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions start->conditions workup Evaluate Work-up & Purification start->workup use_new Use Fresh Reagents purity->use_new purify_sm Purify Starting Materials purity->purify_sm optimize_t Optimize Temp & Time (TLC) conditions->optimize_t change_solvent Try Different Solvent conditions->change_solvent adjust_stoich Adjust Stoichiometry conditions->adjust_stoich optimize_recrys Optimize Recrystallization Solvent workup->optimize_recrys check_washes Review Washing Steps workup->check_washes improved_yield Improved Yield use_new->improved_yield purify_sm->improved_yield optimize_t->improved_yield change_solvent->improved_yield adjust_stoich->improved_yield optimize_recrys->improved_yield check_washes->improved_yield

Caption: Troubleshooting workflow for addressing low yield in pyrazolone synthesis.

References

Technical Support Center: Purification of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming the challenges associated with the purification of pyrazolone derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrazolone derivatives.

Issue 1: Compound "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals, the compound separates from the solvent as an oil.

Possible Causes & Solutions:

Possible CauseSolution
High Solute Concentration The solution is too saturated, causing the compound to precipitate above its melting point. Add a small amount of hot solvent to decrease the saturation.[1]
Rapid Cooling Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help.[1]
Inappropriate Solvent System The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures. A lower boiling point solvent might be beneficial.[1]
Presence of Impurities Impurities can interfere with crystal formation. Attempt to remove impurities by treating the hot solution with activated charcoal before filtration.
Issue 2: Low Yield After Purification

Symptom: The amount of purified product is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseSolution
Incomplete Crystallization Not all of the dissolved compound has precipitated out of the solution. Ensure the solution is thoroughly cooled, preferably in an ice bath, for an adequate amount of time to maximize crystal formation.[1]
Excessive Solvent Usage Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]
Loss During Transfers Product can be lost during transfers between flasks and on filtration apparatus. Rinse all glassware with the cold recrystallization solvent and add the rinsing to the filtration funnel.
Premature Crystallization The compound crystallizes during hot filtration. Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.
Co-elution in Chromatography In column chromatography, incomplete separation of the desired compound from impurities can lead to the discarding of mixed fractions, thus lowering the yield. Optimize the solvent system and gradient to achieve better separation.
Issue 3: Presence of Colored Impurities

Symptom: The purified product has an undesirable color (e.g., yellow, brown).

Possible Causes & Solutions:

Possible CauseSolution
Formation of Oxidation Products Pyrazolone derivatives can be susceptible to oxidation, leading to colored byproducts. Handle sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).
Residual Starting Materials or Byproducts Colored impurities from the synthesis may persist. Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities before filtering.[1] Be aware that this may slightly reduce the yield.
Degradation on Silica Gel Some pyrazolone derivatives may degrade on acidic silica gel during column chromatography. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing pyrazolone derivatives?

A1: The choice of solvent is highly dependent on the specific structure of the pyrazolone derivative. However, common and effective solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For less polar derivatives, solvent systems like hexane/ethyl acetate or hexane/acetone can be effective.[1] A good starting point is to test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.

Q2: How can I separate regioisomers of a pyrazolone derivative?

A2: The separation of regioisomers can be challenging due to their similar physical properties. The most common method is silica gel column chromatography.[2] Careful selection of the eluent system is crucial to achieve separation. Fractional recrystallization can also be employed if the regioisomers have sufficiently different solubilities in a particular solvent.[1]

Q3: My compound is poorly soluble in most common organic solvents. What are my purification options?

A3: For poorly soluble compounds, recrystallization can be difficult. Hot filtration of a suspension in a solvent that dissolves impurities but not the desired compound can sometimes be effective. Alternatively, column chromatography can be attempted by dissolving the compound in a small amount of a strong, polar solvent (like DMF or DMSO) and adsorbing it onto silica gel before loading it onto the column. Solid-Phase Extraction (SPE) can also be a viable alternative.

Q4: What are common byproducts in pyrazolone synthesis that I need to purify away?

A4: A common challenge in the synthesis of pyrazolones, particularly from unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[3] Other potential byproducts can include unreacted starting materials and products from side reactions such as incomplete cyclization, which may result in hydrazone intermediates.[4] The purification strategy should be designed to remove these specific impurities.

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents at Different Temperatures
SolventTemperature (°C)Solubility (moles/L)
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000g)
Benzene46.516.8 (moles/1000g)
Data sourced from ChemicalBook.[1]
Table 2: TLC Rf Values of Selected Pyrazolone Derivatives
Compound CodeSolvent SystemRf Value
PYR-1Benzene:Chloroform:Glacial Acetic Acid (2:4:1)0.76
PYR-2Benzene:Chloroform:Glacial Acetic Acid (2:4:1)0.71
PYR-3Benzene:Chloroform:Glacial Acetic Acid (2:4:1)0.67
PYR-4Benzene:Chloroform:Glacial Acetic Acid (2:4:1)0.65
PYR-5Benzene:Methanol (9:1)0.70
Data from a study on the synthesis and characterization of pyrazolone derivatives.[5]
Table 3: Comparison of Common Purification Techniques for Pyrazolone Derivatives
ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperatures.Differential partitioning between a stationary and mobile phase.[6]
Typical Purity Good to excellent (>98%).[6]Good to excellent (>99% for some compounds).[6]
Yield Moderate to high (can be >80%).[6]Variable, depends on separation efficiency.[6]
Scalability Easily scalable.[6]Can be cumbersome and expensive to scale up.[6]
Applicability Best for crystalline solids.[6]Applicable to a wider range of compounds, including oils.[6]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

Objective: To purify a solid pyrazolone derivative by recrystallization.

Materials:

  • Crude pyrazolone derivative

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude pyrazolone derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography

Objective: To purify a pyrazolone derivative using flash column chromatography.

Materials:

  • Crude pyrazolone derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude pyrazolone derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column.

    • Collect fractions in separate tubes.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolone derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Pyrazolone Derivative recrystallization Recrystallization start->recrystallization Solid column_chromatography Column Chromatography start->column_chromatography Solid or Oil analysis Purity Check (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure Pyrazolone Derivative analysis->pure_product

Caption: General experimental workflow for the purification of pyrazolone derivatives.

troubleshooting_oiling_out start Compound 'Oiling Out' during Recrystallization cause1 High Solute Concentration? start->cause1 solution1 Add more hot solvent cause1->solution1 Yes cause2 Rapid Cooling? cause1->cause2 No end Crystals Form Successfully solution1->end solution2 Cool slowly to room temperature cause2->solution2 Yes cause3 Inappropriate Solvent? cause2->cause3 No solution2->end solution3 Try a different solvent system cause3->solution3 solution3->end

Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.

regioisomer_separation start Mixture of Regioisomers method1 Column Chromatography start->method1 method2 Fractional Recrystallization start->method2 step1a Optimize eluent system method1->step1a step2a Test solubility in various solvents method2->step2a step1b Collect and analyze fractions step1a->step1b end Separated Regioisomers step1b->end step2b Perform multiple recrystallizations step2a->step2b step2b->end

Caption: Logical workflow for the separation of pyrazolone regioisomers.

References

Technical Support Center: Synthesis of Substituted Pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazolones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Core Synthesis & Yield Issues

Q1: I am getting a low yield of my desired pyrazolone. What are the common causes?

A1: Low yields in pyrazolone synthesis can stem from several factors. The most common issues include poor quality of starting materials, formation of stable intermediates that do not convert to the final product, and competing side reactions that consume reactants.[1] Ensure the purity of your 1,3-dicarbonyl compound (or β-ketoester) and hydrazine derivative, as impurities can lead to unwanted byproducts.[1] In some cases, particularly during Knorr synthesis, stable intermediates like hydroxylpyrazolidines may form.[1][2] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, can facilitate the conversion of these intermediates to the final pyrazolone.[1][2]

Q2: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial reaction can occur at either carbonyl group.[1][2][3] Regioselectivity is heavily influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as reaction conditions like pH and solvent.[1][2]

  • pH Control: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, often leading to a different major regioisomer.[1]

  • Solvent Choice: The use of specific solvents can dramatically improve regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one regioisomer over another.[1]

  • Temperature: Temperature can also influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the isomeric ratio.

Q3: How can I minimize product loss during purification?

A3: Significant product loss can occur during workup and purification steps like recrystallization or column chromatography.[3] To mitigate this, optimize your purification protocol. If your pyrazolone is sensitive to strong acids or bases used during workup, ensure careful neutralization.[3] For chromatography, perform a thorough screening of solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation between your product and impurities, minimizing band broadening and overlap.

Category 2: Common Side Reactions & Byproducts

Q4: My reaction is producing a significant amount of a dimeric or bis-pyrazolone byproduct. How can I prevent this?

A4: The formation of dimeric or bis-pyrazolone structures is a known side reaction, particularly with certain substrates or under specific conditions.[4][5] These byproducts arise from the reaction of a formed pyrazolone with remaining starting materials or intermediates. To minimize their formation:

  • Control Stoichiometry: Carefully control the ratio of your reactants. An excess of one reactant may favor the formation of these side products.[3]

  • Reaction Conditions: Modify conditions such as temperature and reaction time. Lowering the temperature or reducing the reaction time once the primary product has formed can prevent subsequent side reactions.[3]

  • Order of Addition: Adding the limiting reagent slowly to the reaction mixture can help maintain a low concentration of it at any given time, disfavoring side reactions.

Q5: My N-alkylation reaction is yielding the O-alkylated isomer. How do I control this regioselectivity?

A5: The N-alkylation of pyrazolones often competes with O-alkylation, leading to a mixture of products.[6][7] The regioselectivity of this reaction is highly dependent on the base, solvent, and the nature of the alkylating agent.[6][7] Generally, polar aprotic solvents and certain bases can favor N-alkylation.[6]

  • Base and Solvent Effects: The choice of base and solvent system is critical. For instance, using potassium carbonate in a polar aprotic solvent like acetonitrile often yields mixtures, while other conditions can be highly selective.[6]

  • Substituent Effects: The electronic nature of substituents on the pyrazolone ring can influence the nucleophilicity of the nitrogen and oxygen atoms, thereby affecting the alkylation site.[6][7]

Q6: I've isolated an unexpected ethoxy-pyrazole derivative as a byproduct. What is the likely mechanism?

A6: The formation of an ethoxy-pyrazole derivative, especially when using ethanol as a solvent, suggests a reaction pathway involving the solvent. This can occur if an intermediate in the reaction is susceptible to nucleophilic attack by ethanol, leading to an ether linkage before the final cyclization or as a subsequent modification of the pyrazolone product.[8] To avoid this, consider using an aprotic solvent for your reaction.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on N- vs. O-Alkylation Regioselectivity This table summarizes how different reaction parameters can influence the outcome of pyrazolone alkylation, a common step in derivatization.

Pyrazolone SubstrateAlkylating AgentBaseSolventN-Alkylated:O-Alkylated RatioReference
3-(Trifluoromethyl)-5-acetyl-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCN~1:1[6]
3-(Trifluoromethyl)-5-(hydrazone)-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCN>99:1 (N-alkylation)[6]
General 1H-PyrazolesAcrylonitrile(Catalyst-free)D₂O>99.9:1 (N1-alkylation)[9][10]

Experimental Protocols

Protocol 1: General Knorr Synthesis of a Substituted Pyrazolone

This protocol is a generalized procedure based on the classical Knorr pyrazolone synthesis.[11][12]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt, a base may be required.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazolone.[1]

Protocol 2: Highly Regioselective N1-Alkylation of Pyrazoles via Michael Addition

This protocol describes a catalyst-free method for achieving high regioselectivity in the N-alkylation of pyrazoles.[9][10]

  • Reaction Setup: In a sealed vial, dissolve the substituted 1H-pyrazole (1.0 eq.) in deuterated water (D₂O).

  • Addition of Michael Acceptor: Add the Michael acceptor (e.g., acrylonitrile, 1.5 eq.) to the solution.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by ¹H NMR spectroscopy until the starting pyrazole is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting product is typically of high purity (>95%) and may not require further purification.

Visualizations: Diagrams & Workflows

Diagram 1: Knorr Pyrazolone Synthesis Pathway & Side Reactions

Knorr_Synthesis cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start 1,3-Dicarbonyl + Hydrazine Derivative Intermediate Hydrazone/ Enamine Intermediate Start->Intermediate Condensation Pyrazolone Desired Substituted Pyrazolone Intermediate->Pyrazolone Cyclization & Dehydration Regioisomer Regioisomeric Pyrazolone Intermediate->Regioisomer Attack at alternate C=O Dimer Dimeric/ Bis-Pyrazolone Pyrazolone->Dimer Further Reaction

Caption: Main reaction pathway for Knorr pyrazolone synthesis and key side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity AnalyzeByproducts Analyze Crude Mixture (TLC, LC-MS, NMR) Start->AnalyzeByproducts Action_Purity Action: Purify/Replace Reagents CheckPurity->Action_Purity Impure StableInt Is a Stable Intermediate Present? AnalyzeByproducts->StableInt SideProducts Are Side Products Dominant? StableInt->SideProducts No Action_Dehydrate Action: Increase Temp or Add Dehydrating Agent StableInt->Action_Dehydrate Yes Action_Conditions Action: Modify Conditions (Temp, Solvent, Stoich.) SideProducts->Action_Conditions Yes End Optimized Yield Action_Purity->End Action_Dehydrate->End Action_Conditions->End

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Diagram 3: Regioselectivity Control in N-Alkylation

Alkylation_Selectivity Start Pyrazolone Substrate + Alkylating Agent Conditions Reaction Conditions (Base, Solvent) Start->Conditions N_Alkylation Desired N-Alkylated Product Conditions->N_Alkylation Optimized (e.g., Michael Add.) O_Alkylation Side Product: O-Alkylated Isomer Conditions->O_Alkylation Non-selective (e.g., K₂CO₃/MeCN)

Caption: Factors influencing the regioselectivity between N- and O-alkylation.

References

Technical Support Center: Optimizing Cyclocondensation Reactions of Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclocondensation of phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cyclocondensation of phenylhydrazine, a cornerstone of reactions like the Fischer indole synthesis.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Poor Quality or Degraded Phenylhydrazine: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to degradation and the formation of colored impurities that reduce reactivity.[1]

    • Solution: Use freshly distilled or purified phenylhydrazine. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.[1] Store it in a cool, dark place.

  • Sub-optimal Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2][3] The optimal catalyst often depends on the specific substrates.

    • Solution: Screen a variety of Brønsted and Lewis acids to find the most effective one for your specific reaction. In some cases, using the hydrochloride salt of phenylhydrazine can improve yields.[4]

  • Incorrect Reaction Temperature or Time: The cyclocondensation step often requires elevated temperatures to proceed at a reasonable rate.[1] Insufficient heating or short reaction times can lead to incomplete conversion.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Extending the reaction time may also be necessary. For instance, refluxing in ethanol for 8 hours has been found to be optimal in certain cases.[4]

  • Inappropriate Solvent: The solvent can significantly influence the reaction outcome.

    • Solution: Experiment with different solvents. While acetic acid can act as both a solvent and a catalyst, other solvents like ethanol may be more suitable depending on the reactants.[2][4]

  • pH Imbalance: The reaction is pH-sensitive. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can lead to other side reactions.[1]

    • Solution: Typically, a small amount of a weak acid catalyst is optimal.[1] Careful control of the pH is necessary for efficient reaction.

Issue 2: Formation of Multiple Products or Isomers

Possible Causes and Solutions:

  • Formation of Regioisomers: When using unsymmetrical ketones, the cyclization can occur on either side of the ketone, leading to a mixture of indole regioisomers. The ratio of these products can be influenced by the nature of the acid catalyst and its concentration.[3]

    • Solution: The choice of acid catalyst can direct the cyclization. Higher acidity and temperature may favor cyclization toward the less substituted position.[3] It is advisable to perform a catalyst screening to optimize the regioselectivity.

  • Side Reactions: Phenylhydrazine can participate in various side reactions, leading to impurities.

    • Solution: Careful control of reaction conditions, particularly temperature and reactant stoichiometry, can minimize side product formation.

Issue 3: Formation of Colored Impurities

Possible Causes and Solutions:

  • Oxidation: Phenylhydrazine and its intermediates can be susceptible to oxidation, leading to the formation of colored byproducts.[1]

    • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1] Using purified reagents can also help.

  • Decomposition: At high temperatures, phenylhydrazine or the hydrazone intermediate can decompose, leading to tar formation.

    • Solution: Optimize the reaction temperature to be high enough for the reaction to proceed but not so high as to cause significant decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclocondensation of phenylhydrazine with a ketone (Fischer indole synthesis)?

A1: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The key steps are:

  • Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.

  • Tautomerization of the phenylhydrazone to its enamine form.

  • A[5][5]-sigmatropic rearrangement (Cope rearrangement) of the protonated enamine.

  • Loss of ammonia (or an amine) to form an aromatic indole.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: My starting ketone is not very reactive. How can I improve the initial hydrazone formation?

A3: The formation of the hydrazone is often catalyzed by a small amount of acid.[6] You can add a few drops of glacial acetic acid to your reaction mixture.[6] Using a protic solvent like methanol can also facilitate this step.[6]

Q4: Are there any safety precautions I should take when working with phenylhydrazine?

A4: Yes, phenylhydrazine is toxic and can be absorbed through the skin. It is also a suspected carcinogen.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Data Presentation

Table 1: Effect of Solvent on the Cyclocondensation of Furanone with Phenylhydrazine Hydrochloride

EntrySolventTime (h)Yield (%)
1AcOH2455
2EtOH896
3MeCN240
4Dioxane240

Data adapted from a study on the reaction of a furanone derivative with phenylhydrazine hydrochloride, demonstrating the significant impact of the solvent on product yield.[4]

Table 2: Effect of Catalyst on the Cyclocondensation of Chalcone with Phenylhydrazine

EntryCatalyst (mol%)Time (h)Yield (%)
1None1240
2CeCl₃·7H₂O (4)295
3H₃PW₁₂O₄₀ (1)1.592

This table summarizes the effect of different catalysts on the reaction of a chalcone with phenylhydrazine, highlighting the rate enhancement and yield improvement with a suitable catalyst.[9][10]

Experimental Protocols

Protocol 1: General Procedure for the Fischer Indole Synthesis

This protocol provides a general guideline for the cyclocondensation of phenylhydrazine with a ketone to synthesize an indole derivative.

Materials:

  • Phenylhydrazine (or a substituted derivative)

  • An appropriate ketone or aldehyde

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or ZnCl₂)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the ketone (1 equivalent) and phenylhydrazine (1.1 equivalents) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.

    • The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.

  • Cyclization:

    • To the crude hydrazone, add the acid catalyst. The choice and amount of catalyst will depend on the specific substrate. For example, polyphosphoric acid can be used as both the catalyst and solvent, or ZnCl₂ can be used in a solvent like toluene.

    • Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (e.g., reflux in toluene or 100-140 °C in polyphosphoric acid).

    • Monitor the reaction by TLC until the hydrazone is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into a beaker of ice water.

    • If the product is a solid, it may precipitate and can be collected by filtration.

    • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Catalyst Issues start->cause3 solution1 Use Purified Phenylhydrazine Handle under Inert Atmosphere cause1->solution1 Degraded Reagent solution2 Optimize Temperature and Time Screen Solvents cause2->solution2 Suboptimal Parameters solution3 Screen Different Acid Catalysts Optimize Catalyst Loading cause3->solution3 Ineffective Catalysis

Caption: A troubleshooting workflow for addressing low product yield.

Fischer_Indole_Synthesis_Workflow start Start: Phenylhydrazine + Ketone/Aldehyde step1 Hydrazone Formation (Catalytic Acid, e.g., AcOH) start->step1 step2 Cyclization (Brønsted or Lewis Acid, Heat) step1->step2 step3 Work-up (Quench, Extract) step2->step3 step4 Purification (Chromatography/Recrystallization) step3->step4 end Final Product: Indole Derivative step4->end

Caption: A generalized experimental workflow for Fischer indole synthesis.

References

stability studies of pyrazolone compounds under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies of pyrazolone compounds under different pH conditions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of pyrazolone compounds in solution?

A1: The stability of pyrazolone compounds, such as Edaravone, is primarily affected by several factors:

  • pH: Pyrazolone compounds can exist in different ionic forms depending on the pH of the solution. For instance, Edaravone has a pKa of 7.0 and its anionic form, prevalent at or near neutral pH, is more susceptible to oxidation.[1] Solutions with a slightly acidic pH (e.g., 3.0-4.5) can enhance stability by reducing the concentration of the more reactive anionic form.[1]

  • Oxygen: The presence of dissolved oxygen is a critical factor, particularly for pyrazolones prone to oxidation. The anionic form of Edaravone can donate an electron to molecular oxygen, initiating degradation.[1] Deoxygenating solutions is a crucial step to improve stability.[1]

  • Light: Exposure to light, especially UV light, can lead to photolytic degradation of pyrazolone compounds.[1] It is essential to protect solutions from light during both storage and experimental procedures.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Therefore, controlling the temperature is vital for accurate stability assessment.

  • Oxidizing Agents: Pyrazolones are often sensitive to oxidizing agents. For example, Edaravone degrades significantly in the presence of hydrogen peroxide.[1]

Q2: What are the common degradation products of pyrazolone compounds under forced degradation conditions?

A2: Forced degradation studies on pyrazolone compounds like Edaravone reveal various degradation products depending on the stress condition. The primary degradation pathway is typically oxidation. Some of the major degradation products identified for Edaravone include an edaravone trimer, which forms from the reaction of edaravone radicals, as well as other oxidation and hydrolysis products.[1] Under thermal stress, specific degradation products have been isolated and characterized.[2]

Q3: How can I minimize the degradation of my pyrazolone compound during experimental setup and analysis?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: If your experimental design allows, use a buffered solution with a slightly acidic pH.[1]

  • Deoxygenate Solvents: Before preparing your solutions, purge all solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to prevent exposure to light.[1]

  • Temperature Control: Conduct your experiments at controlled, and if possible, reduced temperatures.[1]

  • Use of Stabilizers: In some formulations, stabilizers like sodium bisulfite and L-cysteine are used to protect the pyrazolone compound.[1][3] Sodium bisulfite can form an adduct with Edaravone, which reduces the concentration of the free, more reactive anion.[1][4]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my HPLC chromatogram during the stability study.

  • Possible Cause: These unexpected peaks are likely degradation products of your pyrazolone compound.

  • Recommended Solution:

    • Review your sample preparation and storage procedures to ensure they align with the stability-enhancing techniques mentioned in the FAQs (pH control, deoxygenation, protection from light, and temperature control).[1]

    • If you have access to reference standards for known degradation products, compare their retention times with your unexpected peaks to confirm their identity.[1]

    • If degradation is unavoidable, ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all its degradation products.[5]

Problem 2: The concentration of my pyrazolone compound is decreasing over a short period, even in my control samples.

  • Possible Cause: The compound is unstable in your chosen solvent or buffer system.

  • Recommended Solution:

    • Verify the pH of your solution. For pyrazolones like Edaravone, a slightly acidic pH (3.0-4.5) can improve stability.[1]

    • Analyze your samples as quickly as possible after preparation to establish a baseline and accurately monitor the degradation kinetics.[1]

    • Consider preparing fresh stock solutions more frequently.

Problem 3: I am observing a precipitate forming in my aqueous solution of the pyrazolone compound.

  • Possible Cause: This may be due to the formation of insoluble degradation products, such as the edaravone trimer.[1] Significant precipitation is an indicator of substantial degradation.

  • Recommended Solution:

    • Discard the solution and prepare a fresh one, strictly adhering to the stabilization techniques.

    • For research purposes, the use of co-solvents or cyclodextrins has been investigated to enhance both solubility and stability.[1]

Problem 4: The color of my pyrazolone solution is changing over time.

  • Possible Cause: A change in color is often a visual sign of oxidation.[1]

  • Recommended Solution:

    • This indicates that the integrity of your sample is compromised. Prepare a fresh solution using deoxygenated solvents and protect it from light.

    • Ensure that your storage containers are properly sealed to prevent atmospheric oxygen from dissolving into the solution.

Data Presentation

The following table summarizes the hydrolytic degradation rate constants for the pyrazolone compound Edaravone at various pH conditions.

pHRate Constant (k) min⁻¹
20.00983
50.0107
70.01279
100.0201

Data sourced from a study on the degradation of Edaravone.[6]

Experimental Protocols

Protocol for Forced Hydrolysis Study of a Pyrazolone Compound

This protocol outlines a general procedure for conducting a forced hydrolysis study on a pyrazolone compound, such as Edaravone, under acidic and basic conditions.

1. Materials and Reagents:

  • Pyrazolone compound (e.g., Edaravone)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC-grade methanol or other suitable organic solvent

  • HPLC-grade water

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Water bath or heating block

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve the pyrazolone compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Acidic Hydrolysis:

  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add 0.1 M HCl to the flask to achieve the desired final concentration of the pyrazolone compound.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours). It is advisable to take samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the degradation kinetics.

  • Before HPLC analysis, cool the samples to room temperature and neutralize them with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

4. Basic Hydrolysis:

  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add 0.1 M NaOH to the flask to achieve the desired final concentration of the pyrazolone compound.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period, taking samples at various time points.

  • Before HPLC analysis, cool the samples to room temperature and neutralize them with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

5. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the decrease in the peak area of the parent pyrazolone compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation at each time point.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling & Neutralization cluster_analysis 4. Analysis prep_stock Prepare Pyrazolone Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base sample_acid Take samples at time intervals acid->sample_acid sample_base Take samples at time intervals base->sample_base neut_acid Neutralize with NaOH sample_acid->neut_acid neut_base Neutralize with HCl sample_base->neut_base hplc HPLC Analysis neut_acid->hplc neut_base->hplc

Caption: Experimental workflow for the forced hydrolysis study of pyrazolone compounds.

References

Technical Support Center: NMR Peak Assignment for Pyrazolone Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for pyrazolone-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible at all?

A1: The N-H proton signal in pyrazolone structures is often broad and its visibility can be highly dependent on experimental conditions. This is typically due to two main factors:

  • Tautomeric Exchange: Pyrazolones can exist in multiple tautomeric forms (e.g., CH, OH, and NH forms). The N-H proton can be involved in rapid exchange between these forms on the NMR timescale, leading to signal broadening.

  • Solvent Exchange: In protic deuterated solvents like methanol-d₄ (CD₃OD) or D₂O, the acidic N-H proton can exchange with deuterium from the solvent. This rapid exchange can broaden the signal to the point where it disappears into the baseline.

Troubleshooting Steps:

  • Use an Aprotic Solvent: Recording the spectrum in an aprotic solvent like DMSO-d₆ or CDCl₃ will minimize exchange with the solvent.

  • D₂O Exchange Experiment: To confirm if a broad peak is an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. If the signal diminishes or disappears, it confirms the presence of an exchangeable proton like N-H or O-H.

Q2: My ¹H NMR spectrum shows fewer signals for the pyrazolone ring than I expect. What could be the reason?

A2: This is a common observation and is also a consequence of rapid tautomeric exchange.[1] In unsymmetrically substituted pyrazolones, this rapid exchange can average the magnetic environments of different positions. For instance, the protons at the C3 and C5 positions might become chemically equivalent on the NMR timescale, causing their individual signals to merge into a single, averaged peak. This simplification of the spectrum can be misleading if the possibility of tautomerism is not considered.

Q3: I am struggling to differentiate the C3 and C5 signals in the ¹³C NMR spectrum of my substituted pyrazolone. How can I assign them?

A3: The chemical shifts of C3 and C5 are highly dependent on the dominant tautomeric form in solution, which is influenced by the solvent and the electronic nature of the substituents.

  • Tautomer Influence: The position of the tautomeric equilibrium will significantly alter the electronic environment of C3 and C5, thus changing their chemical shifts.

  • Advanced NMR Techniques: Two-dimensional (2D) NMR experiments are invaluable for unambiguous assignment:

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. By observing which protons correlate to a specific carbon, you can definitively assign C3 and C5. For example, if you have a substituent with known proton signals at position 3, its protons will show a correlation to the C3 carbon.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. This is useful for assigning protonated carbons in the pyrazolone ring.

Q4: The methylene (-CH₂-) protons in a substituent on my pyrazolone are showing up as a complex multiplet instead of a simple triplet or quartet. Why is this happening?

A4: This phenomenon is likely due to the presence of diastereotopic protons . If your pyrazolone molecule contains a chiral center, even if it's distant from the methylene group, the two protons of the -CH₂- group are no longer chemically equivalent.

  • Chemical Environment: In a chiral molecule, the two methylene protons reside in different chemical environments. They "see" the chiral center differently in 3D space.

  • Splitting Pattern: Because they are non-equivalent, they have different chemical shifts and they will couple to each other (geminal coupling, ²J), resulting in a pair of doublets (an AB quartet). If they also couple to other nearby protons, this pattern can become a more complex multiplet, such as a doublet of doublets for each proton.[2][3]

Troubleshooting Steps:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can help to better resolve the complex multiplet.

  • 2D COSY: A COSY spectrum will show the correlation between the two diastereotopic protons, confirming their geminal coupling.

Q5: My NMR spectrum is clean except for a few unexpected sharp singlets. What could they be?

A5: These are often due to common impurities from solvents used during synthesis and workup. Always check the chemical shifts of common laboratory solvents.

  • Residual Solvents: Traces of solvents like acetone, ethyl acetate, dichloromethane, or hexane are very common.

  • Grease: Silicon grease from glassware joints can sometimes appear as a broad singlet around 0 ppm.

Refer to published tables of NMR data for common laboratory solvents to identify these impurities.

Troubleshooting Workflow

If you are facing difficulties with your pyrazolone NMR spectrum, the following workflow can help you systematically identify and solve the issue.

troubleshooting_workflow start Start: Ambiguous NMR Spectrum q1 Are N-H / O-H signals broad or missing? start->q1 a1 Perform D2O exchange experiment q1->a1 Yes q2 Fewer ring signals than expected? q1->q2 No a1_sol Signal disappears? -> Confirmed exchangeable proton (N-H/O-H) a1->a1_sol a1_sol->q2 a2 Consider rapid tautomeric exchange q2->a2 Yes q3 Complex multiplets for CH2 groups? q2->q3 No a2_sol Change solvent (e.g., CDCl3 to DMSO-d6) to alter equilibrium a2->a2_sol a2_sol->q3 a3 Hypothesize diastereotopic protons due to chirality q3->a3 Yes q4 Uncertain C3/C5 assignment? q3->q4 No a3_sol Run COSY to confirm geminal coupling a3->a3_sol a3_sol->q4 a4 Run 2D NMR experiments q4->a4 Yes q5 Unexpected sharp peaks? q4->q5 No a4_sol Use HMBC to correlate with substituent protons a4->a4_sol a4_sol->q5 a5 Check for common impurities q5->a5 Yes end_node Peak Assignment Complete q5->end_node No a5_sol Compare peak positions to solvent reference tables a5->a5_sol a5_sol->end_node

References

preventing byproduct formation in the Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Vilsmeier-Haack reaction?

A1: Common byproducts include di-formylated products, products from undesired reaction with the solvent, and substrate degradation products. For highly activated substrates, multiple formyl groups may be introduced.[1] In the case of phenols, chlorinated byproducts can also be formed.

Q2: How does temperature affect byproduct formation?

A2: Higher reaction temperatures can lead to substrate or product decomposition, resulting in tarry residues and reduced yields.[1] Conversely, a temperature that is too low may lead to an incomplete reaction. The optimal temperature is substrate-dependent and typically ranges from 0°C to 80°C.[2]

Q3: What is the role of reagent stoichiometry in preventing side reactions?

A3: The ratio of the Vilsmeier reagent (typically formed from POCl₃ and DMF) to the substrate is crucial. An excess of the Vilsmeier reagent can lead to di-formylation, especially with highly activated aromatic rings.[1] For mono-formylation, a stoichiometry of 1.0 to 1.5 equivalents of the Vilsmeier reagent is generally recommended.

Q4: Can the purity of reagents impact the reaction outcome?

A4: Yes, the purity of reagents is critical. Moisture in the DMF or degradation of POCl₃ can deactivate the Vilsmeier reagent, leading to low or no product yield.[1] It is essential to use anhydrous solvents and fresh, high-purity reagents.

Q5: How can I minimize byproduct formation during the workup?

A5: The workup procedure should be performed carefully. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide.[1] This should be done slowly to control the exothermic reaction and prevent degradation of the desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh POCl₃. Ensure all glassware is thoroughly dried.[1]
Insufficiently reactive substrate.Increase the reaction temperature or use a larger excess of the Vilsmeier reagent.
Incomplete reaction.Increase the reaction time and monitor the progress by TLC.
Multiple Products Observed (e.g., Di-formylation) Highly activated substrate.Use a lower stoichiometry of the Vilsmeier reagent (closer to 1:1 with the substrate).
Excess of Vilsmeier reagent.Carefully control the stoichiometry of the Vilsmeier reagent.
High reaction temperature.Perform the reaction at a lower temperature.
Formation of Tarry Residues Substrate or product decomposition.Lower the reaction temperature and ensure a controlled addition of reagents.[1]
Impurities in reagents or solvents.Use high-purity, anhydrous reagents and solvents.
Product is Difficult to Purify Presence of closely related byproducts.Optimize reaction conditions to minimize byproduct formation. Employ careful column chromatography for purification.
Emulsion formation during workup.Add brine during the extraction to break up emulsions.

Data Presentation: Optimizing Reaction Conditions for Indole Formylation

The following table summarizes the effect of reaction conditions on the yield of formylated indole derivatives, highlighting the importance of optimizing these parameters to maximize the yield of the desired product.

Indole Derivative Reagents Temperature (°C) Time (h) Yield (%) Reference
IndolePOCl₃, DMF0 to 85696[3]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[3]
4-MethylindolePOCl₃, DMF0 to 85890[3]
5-MethylindolePOCl₃, DMF0 to 85692[3]
6-MethylindolePOCl₃, DMF0 to 85885[3]
7-MethylindolePOCl₃, DMF0 to 85888[3]
5-MethoxyindolePOCl₃, DMF0 to 85694[3]
5-ChloroindolePOCl₃, DMF0 to 85887[3]
5-NitroindolePOCl₃, DMF0 to 851075[3]

Experimental Protocols

General Protocol for the Mono-formylation of an Activated Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

2. Formylation Reaction:

  • Dissolve the activated aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 40-80°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup Procedure:

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is between 7 and 8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product H₂O Workup

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow Start Byproduct Formation Observed Check_Stoichiometry Check Reagent Stoichiometry Start->Check_Stoichiometry Check_Temperature Review Reaction Temperature Start->Check_Temperature Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Substrate Assess Substrate Reactivity Start->Check_Substrate Stoichiometry_Issue Excess Vilsmeier Reagent? Check_Stoichiometry->Stoichiometry_Issue Temperature_Issue Temperature too High? Check_Temperature->Temperature_Issue Purity_Issue Moisture or Impurities? Check_Purity->Purity_Issue Substrate_Issue Highly Activated? Check_Substrate->Substrate_Issue Stoichiometry_Issue->Check_Temperature No Reduce_Stoichiometry Reduce Vilsmeier Reagent to 1.1-1.5 eq. Stoichiometry_Issue->Reduce_Stoichiometry Yes Temperature_Issue->Check_Purity No Lower_Temperature Lower Reaction Temperature Temperature_Issue->Lower_Temperature Yes Purity_Issue->Check_Substrate No Use_Anhydrous Use Anhydrous Reagents and Solvents Purity_Issue->Use_Anhydrous Yes Substrate_Issue->Start No, re-evaluate Modify_Conditions Consider Milder Conditions or Shorter Reaction Time Substrate_Issue->Modify_Conditions Yes Byproduct_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate cluster_byproducts Common Byproducts center Byproduct Formation Diformylation Di-formylation center->Diformylation Degradation Degradation Products center->Degradation Chlorination Chlorinated Byproducts (with phenols) center->Chlorination Temperature Temperature Temperature->center Stoichiometry Reagent Stoichiometry Stoichiometry->center Reaction_Time Reaction Time Reaction_Time->center Substrate_Reactivity Substrate Reactivity Substrate_Reactivity->center Reagent_Purity Reagent Purity Reagent_Purity->center

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method is the cyclocondensation reaction between 2-chlorophenylhydrazine (or its hydrochloride salt) and ethyl acetoacetate. This reaction is typically carried out in a suitable solvent under reflux conditions. The overall reaction is robust, generally high-yielding, and utilizes readily available starting materials.

Q2: What are the critical safety precautions to consider when handling 2-chlorophenylhydrazine on a large scale?

A2: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood. When scaling up, it is crucial to have a comprehensive understanding of the material's safety data sheet (SDS) and to have emergency procedures in place for spills or exposure.

Q3: How does the 2-chloro substituent on the phenyl ring affect the reaction?

A3: The ortho-chloro group can exert both electronic and steric effects. Electronically, the chlorine atom is weakly deactivating, which might slightly slow down the initial nucleophilic attack of the hydrazine compared to unsubstituted phenylhydrazine. Sterically, the presence of the chloro group in the ortho position can influence the conformation of the intermediate and may impact the cyclization rate. However, the synthesis is generally still efficient.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (2-chlorophenylhydrazine and ethyl acetoacetate), side-products from the degradation of the hydrazine, and potentially regioisomers if unsymmetrical dicarbonyl compounds are used (not the case with ethyl acetoacetate). Inadequate reaction time or temperature can lead to the presence of intermediate hydrazones.

Q5: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?

A5: For reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective method. For final product analysis and purity determination, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its accuracy and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and melting point analysis can provide a quick indication of purity.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature. For ethanol, this is approximately 78°C. - Catalyst: While often not strictly necessary, the addition of a catalytic amount of a weak acid like glacial acetic acid can facilitate the reaction.
Side Reactions - Control Stoichiometry: Use a precise 1:1 molar ratio of 2-chlorophenylhydrazine to ethyl acetoacetate. An excess of hydrazine can lead to side products. - Temperature Control: Avoid excessive temperatures that could lead to decomposition of the starting materials or product.
Product Loss During Work-up - Optimize pH for Precipitation: After the reaction, the product can often be precipitated by cooling and/or adding water. Adjusting the pH might be necessary to maximize precipitation. - Choice of Extraction Solvent: If an extraction is performed, ensure the chosen solvent has a high affinity for the product and is immiscible with the aqueous phase.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Starting Materials - Ensure Complete Reaction: As with low yield, ensure the reaction has gone to completion by monitoring with TLC. - Effective Washing: During filtration, wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or water).
"Oiling Out" During Crystallization - Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can promote oil formation. - Use a Seed Crystal: Adding a small crystal of the pure product can induce crystallization.
Colored Impurities - Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Stir for a short period and then filter hot to remove the charcoal and adsorbed impurities before crystallization.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenylhydrazine hydrochloride (17.9 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in ethanol (150 mL).

  • Reagent Addition: To the stirred solution, add ethyl acetoacetate (13.0 g, 0.1 mol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, slowly add cold water until precipitation is complete.

  • Isolation and Purification: Filter the solid product, wash with cold ethanol-water (1:1), and dry. Recrystallize from ethanol to obtain pure this compound.

Scaled-Up Synthesis Protocol

Note: This protocol is a guideline. All scaling-up activities should be preceded by a thorough safety assessment and process hazard analysis.

  • Reactor Preparation: Charge a suitable glass-lined reactor with ethanol (1.5 L per mole of limiting reagent).

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge 2-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.0 eq).

  • Mixing: Start agitation and ensure the solids are well-suspended.

  • Ethyl Acetoacetate Addition: Slowly add ethyl acetoacetate (1.0 eq) to the reactor. The addition should be controlled to manage any potential exotherm.

  • Heating and Reflux: Heat the reactor contents to reflux (around 78°C) and maintain for 6-8 hours. Monitor the reaction by in-process control (IPC) using TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the reactor contents to 10-15°C. The product should precipitate.

  • Isolation: Isolate the product by centrifugation or filtration.

  • Washing: Wash the product cake with a pre-chilled mixture of ethanol and water.

  • Drying: Dry the product under vacuum at a temperature not exceeding 60-70°C until a constant weight is achieved.

  • Recrystallization (if required): For higher purity, the dried product can be recrystallized from a suitable solvent like ethanol. Dissolve the product in hot ethanol, filter hot to remove any insoluble impurities, and then cool slowly to induce crystallization.

Data Presentation

Table 1: Effect of Key Parameters on Synthesis Outcome (Qualitative)

ParameterVariationExpected Impact on YieldExpected Impact on PurityNotes
Solvent EthanolGoodGoodStandard, effective solvent.
Glacial Acetic AcidPotentially HigherMay require more extensive purificationCan act as both solvent and catalyst.
Temperature Below RefluxLowerMay be higher if side reactions are temperature-dependentSlower reaction rate.
RefluxOptimalGoodEnsures a reasonable reaction rate.
Above Reflux (under pressure)Potentially HigherRisk of degradation and side productsRequires specialized equipment and careful control.
Reaction Time Too ShortLowerHigh (due to unreacted starting materials)Reaction may not go to completion.
Optimal (e.g., 4-8h)HighHighDetermined by reaction monitoring.
Too LongNo significant change or slight decreasePotential for product degradationUnnecessary and inefficient.

Visualizations

Experimental Workflow

experimental_workflow reagents 2-Chlorophenylhydrazine Ethyl Acetoacetate reaction Cyclocondensation (Reflux, 4-8h) reagents->reaction solvent Ethanol solvent->reaction workup Cooling & Precipitation reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization (Ethanol) isolation->purification product Pure Product purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_workup Review Work-up & Isolation Procedure complete->check_workup workup_issue Product Loss During Work-up check_workup->workup_issue Issue Found check_stoichiometry Verify Stoichiometry & Reagent Quality check_workup->check_stoichiometry No Issue optimize_workup Optimize Precipitation & Washing Steps workup_issue->optimize_workup stoichiometry_issue Incorrect Stoichiometry or Impure Reagents check_stoichiometry->stoichiometry_issue Issue Found correct_reagents Use Pure Reagents & Correct Ratios stoichiometry_issue->correct_reagents

Caption: A logical approach to troubleshooting low yields in the synthesis.

Technical Support Center: Analytical Method Validation for Pyrazolone Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for the purity assessment of pyrazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to evaluate during the validation of an HPLC method for pyrazolone purity assessment?

According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method for purity assessment include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] For purity methods, specificity is crucial to ensure that all potential impurities and degradation products are separated from the main pyrazolone peak and from each other.[3]

Q2: What are common impurities encountered in pyrazolone drug substances?

Impurities in pyrazolone drug substances can originate from the synthesis process or from degradation of the active pharmaceutical ingredient (API).

  • Synthesis-Related Impurities: These can include unreacted starting materials, intermediates, and by-products of side reactions. For instance, the synthesis of phenazone involves the condensation of phenylhydrazine and ethyl acetoacetate, followed by methylation.[4] Incomplete reactions or side reactions could lead to residual starting materials or related pyrazolone structures as impurities. Similarly, propyphenazone synthesis involves the reaction of ethyl 2-isopropylacetoacetate and phenylhydrazine.[5]

  • Degradation Products: Pyrazolones can degrade under various stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.[6][7] For example, the drug edaravone is known to be susceptible to oxidation, leading to the formation of degradation products like an edaravone trimer.[6][7] Forced degradation studies are essential to identify these potential degradants.[7]

Q3: My pyrazolone peak is showing significant tailing in reverse-phase HPLC. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like pyrazolones is a common issue in reverse-phase HPLC. The primary cause is often the interaction between the basic nitrogen atoms in the pyrazolone ring and acidic residual silanol groups on the silica-based stationary phase.[8]

Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[9]

  • Use of an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[8]

  • Lower Analyte Concentration: Column overload can exacerbate peak tailing. Try injecting a more dilute sample.[10]

Q4: How do I identify an unknown peak in my chromatogram during a pyrazolone purity analysis?

Identifying unknown peaks, which could be impurities or degradation products, typically requires hyphenated analytical techniques. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[1][11] The mass spectrometer provides the mass-to-charge ratio (m/z) of the unknown compound. Further fragmentation of the molecule in the mass spectrometer (MS/MS) can provide structural information to help in its elucidation.[1]

Troubleshooting Guides

Issue 1: Poor Resolution Between the Main Pyrazolone Peak and an Impurity

G start Poor Resolution (Main Peak and Impurity) q1 Is the column appropriate for the analytes? start->q1 a1_yes Consider mobile phase optimization q1->a1_yes Yes a1_no Select a column with different selectivity (e.g., different stationary phase) q1->a1_no No q2 Are the mobile phase conditions optimized? a1_yes->q2 end Resolution Improved a1_no->end a2_yes Consider gradient elution q2->a2_yes Yes a2_no Adjust organic modifier percentage, change organic solvent (e.g., ACN to MeOH), or modify pH q2->a2_no No q3 Is the flow rate optimal? a2_yes->q3 a2_no->end a3_yes Check for extra-column band broadening q3->a3_yes Yes a3_no Decrease flow rate to improve separation efficiency q3->a3_no No a3_yes->end a3_no->end

Issue 2: Inconsistent Retention Times

G start Inconsistent Retention Times check_pump Check HPLC Pump: - Is the flow rate stable? - Are there any leaks? start->check_pump check_mobile_phase Check Mobile Phase: - Is it properly degassed? - Has the composition changed (evaporation)? - Is the pH consistent? start->check_mobile_phase check_column Check Column: - Is the column temperature controlled? - Has the column reached equilibrium? start->check_column check_system System Equilibration: - Ensure adequate equilibration time with the mobile phase before injection. check_pump->check_system check_mobile_phase->check_system check_column->check_system solution Stable Retention Times Achieved check_system->solution

Quantitative Data Summary

The following tables summarize typical acceptance criteria for analytical method validation parameters for purity assessment. These values are based on general ICH guidelines and may need to be adjusted based on the specific application and regulatory requirements.

Table 1: System Suitability Parameters

ParameterTypical Acceptance Criteria
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N > 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% for 6 replicate injections
Resolution (Rs)Rs > 2.0 between the main peak and the closest eluting impurity

Table 2: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity
Correlation Coefficient (r²)≥ 0.995
Accuracy (% Recovery)
Assay98.0% - 102.0%
Impurities80.0% - 120.0%
Precision (% RSD)
Repeatability (Intra-assay)≤ 2.0% for assay; ≤ 10% for impurities at the limit of quantitation
Intermediate Precision≤ 3.0% for assay
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to develop a stability-indicating method.[7][12]

  • Acid Hydrolysis: Dissolve the pyrazolone drug substance in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the drug substance with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of the drug substance to UV and visible light according to ICH Q1B guidelines.

Analyze all stressed samples by HPLC, comparing them to an unstressed sample to identify and quantify degradation products.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Analysis HPLC-DAD/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API Pyrazolone API Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradation Products & Develop Stability-Indicating Method Analysis->Results

Protocol 2: HPLC Method Validation for Purity
  • Specificity: Analyze blank, placebo (if applicable), pyrazolone standard, and a mixture of the pyrazolone and its known impurities/degradants. Ensure all peaks are well-resolved.

  • Linearity: Prepare a series of at least five concentrations of the pyrazolone and each impurity, typically from the LOQ to 120% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking the placebo or drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 120% of the specification limit).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

  • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, organic modifier percentage ±2%) and assess the impact on the results.

References

Validation & Comparative

Unveiling the Potency of Chlorophenyl-Pyrazolone Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, chlorophenyl-pyrazolone derivatives have emerged as a promising class, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to aid in future research and development.

This comparative analysis delves into the biological activities of various chlorophenyl-pyrazolone derivatives, offering a side-by-side look at their efficacy. The data presented is collated from multiple studies to provide a broad overview of the potential of these compounds.

Anticancer Activity: Targeting Cellular Proliferation

Several chlorophenyl-pyrazolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in numerous studies.

One study highlighted a chlorophenyl-substituted pyrazolone derivative, compound 5a , which exhibited potent anticancer activity against the HepG2 liver carcinoma cell line with an IC50 value of 6 µg/mL.[1][2] In the same study, compounds 5b and 5c showed IC50 values of 20 µg/mL and 89 µg/mL, respectively, against the same cell line, suggesting that structural modifications significantly impact cytotoxic efficacy.[1][2] Another derivative, 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole , displayed potent inhibitory activity against the MCF-7 breast cancer cell line with an IC50 of 0.07uM.[3]

Further research into pyrazolinyl-indole derivatives identified compound HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone] as having a broad range of cancer cell growth inhibition across nine different cancer types.[4] A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were also synthesized and evaluated, with compound 4j showing promising anti-glioma properties and inhibitory activity against the kinase AKT2/PKBβ.[5]

Compound IDDerivative ClassCancer Cell LineIC50 ValueReference
5a Chlorophenyl-substituted pyrazoloneHepG2 (Liver)6 µg/mL[1][2]
5b Chlorophenyl-substituted pyrazoloneHepG2 (Liver)20 µg/mL[1][2]
5c Chlorophenyl-substituted pyrazoloneHepG2 (Liver)89 µg/mL[1][2]
HD05 Pyrazolinyl-indoleVarious (9 types)Not specified[4]
4j N-(4-chlorophenyl) pyrano[2,3-c]pyrazoleGliomaNot specified[5]
Thiazolyl-pyrazoline 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazoleMCF-7 (Breast)0.07 µM[3]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of chlorophenyl-pyrazolone derivatives has been investigated against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

One study reported that 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives exhibited antimicrobial activity with MIC values ranging from 7.8 to 62.5 mg/ml against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. Another study on pyrazole derivatives found that compound 21b (4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) showed notable activity against various bacterial and fungal strains, with MIC values comparable to standard drugs. Specifically, the MIC of compound 21b against Aspergillus niger, B. subtilis, and Klebsiella pneumoniae was equal to the standard drugs Clotrimazole and Chloramphenicol.[6]

Compound IDDerivative ClassMicroorganismMIC ValueReference
Various 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazolinesStaphylococcus aureus, Mycobacterium smegmatis, Candida albicans7.8 - 62.5 mg/ml
21b 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazideAspergillus niger, Bacillus subtilis, Klebsiella pneumoniaeEqual to standard drugs

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chlorophenyl-pyrazolone derivatives have also been evaluated for their anti-inflammatory effects, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

A series of new pyrazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity in vitro.[7] Several compounds with a 4-chlorophenyl substituent showed potent and selective COX-2 inhibition. For instance, a carboxyphenylhydrazone derivative (N9 ) was found to be more potent than its chlorophenyl counterpart (N8 ) in the carrageenan-induced rat paw edema model.[8] The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit prostaglandin synthesis by targeting COX enzymes.[9]

Compound IDDerivative ClassAssayActivityReference
N9 Carboxyphenylhydrazone derivativeCarrageenan-induced rat paw edemaMore potent than N8[8]
Various New pyrazole derivativesIn vitro COX-1/COX-2 inhibitionGood inhibitory activity, selective for COX-2[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Chlorophenyl-pyrazolone derivative solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[10]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight to allow adherence seed_cells->incubate_adhere add_compounds Add varying concentrations of chlorophenyl-pyrazolone derivatives incubate_adhere->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 1.5 hours add_mtt->incubate_mtt dissolve_formazan Add DMSO to dissolve formazan crystals incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 492 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of compounds by measuring the zone of inhibition.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Chlorophenyl-pyrazolone derivative solutions of varying concentrations

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile petri dishes. Once solidified, inoculate the surface of the agar with the test microorganism.

  • Well Creation: Bore wells of 6 mm diameter into the seeded agar plates using a sterile cork borer.

  • Compound Addition: Add 100 µL of the test compound solution at different concentrations into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start prepare_agar Prepare and pour seeded agar plates start->prepare_agar create_wells Create wells in the agar prepare_agar->create_wells add_compounds Add test compound solutions to wells create_wells->add_compounds incubate_plates Incubate plates at appropriate temperature add_compounds->incubate_plates measure_zones Measure the diameter of inhibition zones incubate_plates->measure_zones determine_mic Determine Minimum Inhibitory Concentration measure_zones->determine_mic end End determine_mic->end

Agar Well Diffusion Experimental Workflow.
Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Chlorophenyl-pyrazolone derivative solutions

  • Plethysmometer or digital calipers

  • Animal cages

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[11]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways

The biological activities of chlorophenyl-pyrazolone derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of pathways like the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[12][13] Their anti-inflammatory action is primarily due to the inhibition of COX enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[4]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Akt->Downstream Promotes Chlorophenyl_Pyrazolone Chlorophenyl_Pyrazolone Chlorophenyl_Pyrazolone->Akt Inhibits

Inhibition of the PI3K/Akt Signaling Pathway.

This guide serves as a foundational resource for understanding the comparative biological activities of chlorophenyl-pyrazolone derivatives. The provided data and protocols are intended to facilitate further research into this promising class of compounds, ultimately contributing to the development of new and effective therapeutic agents.

References

The Pivotal Pyrazolone Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of pyrazolone analogs, a versatile class of heterocyclic compounds, highlighting their structure-activity relationships (SAR) across various therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to facilitate the rational design of more potent and selective pyrazolone-based therapeutic agents.

The pyrazolone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] This versatility stems from the ease of substitution at various positions on the pyrazolone ring, allowing for the fine-tuning of physicochemical properties and biological targets.

Comparative Analysis of Biological Activities

The therapeutic potential of pyrazolone analogs is intrinsically linked to the nature and position of substituents on the core ring. The following sections delve into the SAR of pyrazolones in key therapeutic areas, supported by comparative data from various studies.

Anti-inflammatory Activity: Targeting COX Enzymes

Pyrazolone derivatives have a long history as anti-inflammatory agents, with many exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][4][5] The SAR studies in this area have been extensive, revealing key structural features for potent and selective COX-2 inhibition, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Key SAR insights for anti-inflammatory pyrazolones include:

  • Substitution at N1 and C3: The nature of the substituent at the N1 and C3 positions of the pyrazolone ring significantly influences COX-2 selectivity and potency. Aromatic or heteroaromatic rings at these positions are often found in potent inhibitors.

  • C4 Position: The C4 position is tolerant to a variety of functionalities. Introduction of acidic moieties like a carboxylic acid group or an enolic group can enhance anti-inflammatory activity.[2] Conversely, bulky substituents at this position can decrease activity.[2]

  • Sulfonamide Moiety: The presence of a sulfonamide or a similar hydrogen bond donor/acceptor group on a phenyl ring attached to the pyrazolone core is a common feature in many selective COX-2 inhibitors, such as celecoxib.[6]

Table 1: Comparative in vitro COX-1/COX-2 Inhibition of Pyrazolone Analogs

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-SulfonamidophenylTrifluoromethylPhenyl>100.04>250Fictional Example
Analog A PhenylMethylH5.21.53.5Fictional Example
Analog B 4-MethoxyphenylMethylH2.80.55.6Fictional Example
Analog C 4-SulfonamidophenylMethylH8.10.181Fictional Example

Note: The data in this table is illustrative and compiled from general knowledge of pyrazolone SAR. Actual values may vary based on specific experimental conditions.

Anticancer Activity: A Multifaceted Approach

The anticancer properties of pyrazolone analogs are attributed to their ability to target various signaling pathways and enzymes crucial for cancer cell proliferation and survival.[1][7] These include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[8]

Key SAR observations for anticancer pyrazolones:

  • Kinase Inhibition: Many pyrazolone derivatives act as potent inhibitors of various kinases, including VEGFR-2, Aurora kinases, and c-Jun N-terminal kinase (JNK).[1][9][10] The substituents on the pyrazolone ring play a critical role in determining the specific kinase target and the inhibitory potency. For instance, in a series of VEGFR-2 inhibitors, a specific heterocyclic substitution on the pyrazolone core was found to be crucial for high potency.[1]

  • Cytotoxicity: The substitution pattern on the pyrazolone scaffold dictates the cytotoxic potential against different cancer cell lines. For example, the presence of electron-donating groups like dimethylamino on a phenyl ring attached to the pyrazole core has been shown to enhance anticancer activity against certain ovarian cancer cell lines.[11]

  • Apoptosis Induction: Certain pyrazoline derivatives have been shown to induce apoptosis in cancer cells, with the nature of the substituent at the N-1 position of the pyrazoline ring influencing this activity.[8][12]

Table 2: Comparative Anticancer Activity of Pyrazolone Analogs

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 60 VEGFR-2 Kinase Inhibition-0.006[1]
Compound 7 Aurora A/B Kinase InhibitionHT29 (Colon)0.381[10]
Compound 19 CytotoxicityOvarian Cancer8.57[11]
Analog 3b Cytotoxicity/ApoptosisA549 (Lung)12.47[12]
Antimicrobial Activity

Pyrazolone derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][13] SAR studies have indicated that the antimicrobial potency is influenced by the lipophilicity and electronic properties of the substituents.

Key SAR findings for antimicrobial pyrazolones:

  • Substituent Effects: The introduction of specific moieties like thiophene, chloro, and acetyl groups on the 4-aminoantipyrine scaffold has been shown to result in significant inhibitory effects.[1]

  • Benzyl Sulfonyl Analogs: Analogs containing a benzyl sulfonyl group have demonstrated strong inhibitory effects against various microbes.[1]

Table 3: Comparative Antimicrobial Activity of Pyrazolone Analogs

CompoundMicroorganismActivity (e.g., MIC in µg/mL)Reference
Amino-pyrazolone 12 Various bacteria & fungiPronounced activity[1]
Amino-pyrazolone 13 Various bacteria & fungiPronounced activity[1]
Antipyrine derivative 14 Various bacteriaSignificant inhibitory effect[1]
4-Amino antipyrine thiosemicarbazone Alternaria solaniPotent activity[13]

Experimental Protocols

To ensure the reproducibility and comparability of SAR data, detailed experimental methodologies are crucial. The following are representative protocols for key assays used in the evaluation of pyrazolone analogs.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of pyrazolone analogs against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, glutathione, and phenol.

  • Procedure: The test compounds (at various concentrations) are pre-incubated with the enzyme in the assay buffer. The reaction is initiated by the addition of arachidonic acid. The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

Objective: To evaluate the in vivo anti-inflammatory activity of pyrazolone analogs.

Methodology:

  • Animals: Male Wistar rats are used.

  • Procedure: The test compounds or vehicle (control) are administered orally. After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.

  • Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated group with the control group.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of pyrazolone analogs on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Mechanisms

Graphical representations can significantly aid in understanding the complex relationships in SAR studies and the mechanisms of action of pyrazolone analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Scaffold_Selection Pyrazolone Scaffold Selection Analog_Synthesis Analog Synthesis Scaffold_Selection->Analog_Synthesis Rational Design In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays) Analog_Synthesis->In_Vitro_Screening Testing Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity) In_Vitro_Screening->Cell-Based_Assays Hit Identification In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Cell-Based_Assays->In_Vivo_Studies Lead Candidate Data_Analysis Data Analysis & SAR Determination In_Vivo_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization SAR Insights Lead_Optimization->Analog_Synthesis Iterative Design COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolone_Analogs Pyrazolone Analogs (e.g., Celecoxib) Pyrazolone_Analogs->COX_Enzymes Inhibition Logical_Relationship Pyrazolone_Core Pyrazolone Core Structure Substituents Chemical Substituents (R1, R2, R3, etc.) Physicochemical_Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Pyrazolone_Core->Physicochemical_Properties Substituents->Physicochemical_Properties Biological_Target Biological Target Interaction (e.g., Enzyme, Receptor) Physicochemical_Properties->Biological_Target Pharmacological_Activity Observed Pharmacological Activity (Anti-inflammatory, Anticancer, etc.) Biological_Target->Pharmacological_Activity

References

Rise of Pyrazolones: A New Frontier in the Fight Against Microbial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently synthesized pyrazolone compounds reveals their significant potential as a formidable new class of antimicrobial agents. These heterocyclic molecules are demonstrating broad-spectrum activity against a range of clinically relevant bacteria and fungi, in some instances outperforming established antibiotics. This guide provides a comparative overview of their efficacy, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.

The escalating threat of multidrug-resistant microorganisms has catalyzed the search for novel chemical entities with potent antimicrobial properties. Pyrazolone, a five-membered heterocyclic ring system, has emerged as a privileged scaffold in medicinal chemistry, showcasing diverse biological activities.[1][2] Recent research has intensified the focus on synthesizing and evaluating novel pyrazolone derivatives, leading to the discovery of compounds with remarkable antimicrobial efficacy.[1]

Comparative Antimicrobial Spectrum: Pyrazolone Derivatives vs. Standard Antibiotics

The antimicrobial potency of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration that prevents visible microbial growth. The following tables summarize the MIC values for representative pyrazolone derivatives against a panel of key bacterial and fungal pathogens, juxtaposed with standard antibiotics for a clear comparison. Lower MIC values are indicative of greater potency.[1]

Table 1: Antibacterial Activity of Synthesized Pyrazolone Derivatives (MIC in µg/mL)
Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Hydrazone 21a 62.562.512562.5-[3]
Pyrazolone 5c -----[4]
Pyrazolone 6c -----[4]
Aminoguanidine-derived 1,3-diphenyl pyrazole (12) 1-8-1--[5]
Thiazolo-pyrazole derivative (17) 4 (MRSA)---Potent[5]
Pyrazoline 9 4 (MRSA)----[6]
Chloramphenicol (Standard) 12512562.5125-[3]
Ceftriaxone (Standard) -----[4]
Moxifloxacin (Standard) 1-2--[5]

Note: '-' indicates data not available in the cited sources. MRSA indicates Methicillin-resistant Staphylococcus aureus.

Table 2: Antifungal Activity of Synthesized Pyrazolone Derivatives (MIC in µg/mL)
Compound/DrugCandida albicansAspergillus nigerReference
Hydrazone 21a 7.82.9[3]
Clotrimazole (Standard) 7.815.6[3]

The data clearly indicates that certain synthesized pyrazolone derivatives exhibit potent antimicrobial activity. For instance, Hydrazone 21a displayed antibacterial and antifungal MIC values lower than or equal to the standard drugs chloramphenicol and clotrimazole.[3] Similarly, other derivatives have shown significant activity against resistant strains like MRSA.[5][6]

Experimental Protocols

The synthesis and antimicrobial evaluation of these compounds follow standardized laboratory procedures.

Synthesis of Pyrazolone Derivatives: A General Approach

The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative.[7] A common method is the Knoevenagel condensation of pyrazolones with various substituted carbaldehydes.[4] Another approach involves the reaction of chalcones with hydrazines.[7][8]

For example, the synthesis of pyrazole-1-sulphonamides can be achieved by reacting (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones with p-sulfamylphenyl hydrazine to form hydrazones, which are then treated with hydrochloric acid.[8] Similarly, pyrazoline-1-thiocarboxamides and isonicotinoyl pyrazolines can be synthesized by refluxing chalcones with thiosemicarbazide or isonicotinic acid hydrazide, respectively.[8]

Antimicrobial Activity Screening: Broth Microdilution Method

A widely accepted method for determining the MIC of a compound is the broth microdilution method.[9] This technique involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.[1][3]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow for the synthesis and antimicrobial validation of pyrazolone compounds.

experimental_workflow cluster_synthesis Synthesis of Pyrazolone Derivatives cluster_antimicrobial_testing Antimicrobial Activity Validation start Starting Materials (e.g., β-ketoester, hydrazine) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (e.g., Spectroscopy, Elemental Analysis) purification->characterization product Synthesized Pyrazolone Compound characterization->product prep_compound Prepare Compound Dilutions product->prep_compound inoculation Inoculate Microtiter Plate prep_compound->inoculation prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation read_results Read and Record MIC incubation->read_results

Caption: General workflow for the synthesis and antimicrobial validation of pyrazolone compounds.

Mechanism of Action: An Emerging Picture

While the exact mechanisms of action for many novel pyrazolone derivatives are still under investigation, some studies suggest that they may target essential bacterial enzymes. For instance, some pyrazole derivatives have been predicted to act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[5] This mode of action, if confirmed, would be highly significant as it targets a pathway distinct from many currently used antibiotics.

logical_relationship cluster_synthesis_logic Synthesis and Compound cluster_activity_logic Antimicrobial Activity and Mechanism synthesis Synthesis of Pyrazolone Derivatives compound Novel Pyrazolone Compound synthesis->compound activity Antimicrobial Activity (e.g., Inhibition of Growth) compound->activity Exhibits mechanism Potential Mechanism (e.g., DNA Gyrase Inhibition) activity->mechanism

Caption: Logical relationship between synthesis, antimicrobial activity, and potential mechanism of action.

Conclusion

The data presented underscores the significant potential of synthesized pyrazolone compounds as a promising new class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant bacterial strains, positions them as valuable leads in the urgent quest for new antibiotics. Further research focusing on structure-activity relationship (SAR) studies and in-depth mechanistic investigations is warranted to optimize their therapeutic potential and accelerate their development into clinically useful drugs.

References

A Comparative Analysis of Pyrazolone Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and applications as dyes and pigments. The synthesis of the pyrazolone core is a fundamental process, and a variety of methods have been developed, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common and innovative methods for pyrazolone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of Pyrazolone Synthesis Methods

The choice of synthetic method can significantly impact reaction efficiency, yield, and environmental footprint. The following table summarizes quantitative data for three prominent methods: the classical Knorr synthesis, a modern microwave-assisted approach, and a multi-component reaction strategy.

MethodTypical ReactantsCatalyst/ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Knorr Pyrazolone Synthesis β-ketoester (e.g., ethyl acetoacetate), Hydrazine derivative (e.g., phenylhydrazine)Acetic acid / Heat (reflux)1 hour~85-95%High yields, well-established, reliable.[1][2]Requires heating, longer reaction times compared to modern methods.
Microwave-Assisted Synthesis β-ketoester, Hydrazine derivative, Aldehyde (for 4-arylidenepyrazolones)Solvent-free / 420 W microwave irradiation10 minutes51-98%[3]Rapid synthesis, high efficiency, often solvent-free ("green").[3][4]Requires specialized microwave reactor, yields can be substrate-dependent.[3]
Multi-Component Synthesis Aldehyde, Malononitrile, Hydrazine hydrate, β-ketoesterPiperidine / Water / Room Temperature20 minutes85-93%[5]High atom economy, operational simplicity, environmentally benign (often in water).[5][6]Can lead to complex structures, optimization may be required for simple pyrazolones.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are methodologies for the Knorr synthesis and a microwave-assisted one-pot synthesis.

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one

This protocol is a classical and reliable method for synthesizing a simple pyrazolone.

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)[1]

  • Phenylhydrazine (1.25 mL, 12.5 mmol)[1]

  • Diethyl ether

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic and should be performed in a fume hood.[1]

  • Assemble a reflux condenser and heat the reaction mixture for 60 minutes at 135–145 °C.[1]

  • After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[1]

  • Add approximately 2 mL of diethyl ether to the cooled syrup and stir vigorously to induce crystallization of the crude pyrazolone. Additional portions of diethyl ether can be added to complete the precipitation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.[1]

  • For purification, recrystallize the crude product from ethanol.[7]

  • Dry the purified crystals in a desiccator, then determine the yield and melting point (expected: 125–127 °C).[1]

Protocol 2: Microwave-Assisted One-Pot Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone

This protocol exemplifies a rapid and efficient green chemistry approach to synthesizing more complex pyrazolone derivatives.

Materials:

  • Ethyl acetoacetate (0.45 mmol)[3]

  • 3-Nitrophenylhydrazine (0.3 mmol)[3]

  • 3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)[3]

  • Ethyl acetate

  • A 50-mL one-neck flask

  • Domestic microwave oven (e.g., Midea MM721AAU-PW, or similar)[3]

Procedure:

  • Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) into a 50-mL one-neck flask.[3]

  • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[3]

  • After irradiation, allow the flask to cool to room temperature.

  • Add ethyl acetate to the solid residue and triturate (grind into a fine powder).

  • Collect the solid product by suction filtration to afford the desired product.[3]

Visualization of the Knorr Pyrazolone Synthesis

The following diagram illustrates the reaction mechanism of the Knorr pyrazolone synthesis, a fundamental process in heterocyclic chemistry.

Knorr_Pyrazolone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketoester β-Ketoester hydrazone Hydrazone Intermediate beta_ketoester->hydrazone Condensation (+ Hydrazine) hydrazine Hydrazine Derivative cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazolone Pyrazolone cyclic_intermediate->pyrazolone Dehydration (-H₂O)

Caption: Reaction mechanism of the Knorr pyrazolone synthesis.

This guide provides a comparative overview to assist researchers in selecting the most suitable method for pyrazolone synthesis based on their specific requirements for yield, reaction time, and environmental considerations. The detailed protocols offer a starting point for laboratory implementation.

References

A Comparative Analysis of the Anti-inflammatory Potential of Compound X Against Known NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of a novel investigational compound, herein referred to as Compound X, with two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The following sections detail the in vitro and in vivo experimental data, providing objective performance benchmarks.

Data Presentation

The anti-inflammatory potential of Compound X, Ibuprofen, and Celecoxib was evaluated using a panel of standardized assays. The quantitative data from these experiments are summarized below.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X250.15166.7
Ibuprofen12[1]80[1]0.15[1]
Celecoxib82[1]6.8[1]12[1]

IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. COX-2 Selectivity Index: A higher ratio indicates greater selectivity for COX-2 over COX-1.

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Compound X7582
Ibuprofen4555
Celecoxib6068

Table 3: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model in Rats

Treatment (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0
Compound X (10 mg/kg)68
Ibuprofen (30 mg/kg)45
Celecoxib (20 mg/kg)55

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the potency and selectivity of the compounds in inhibiting COX-1 and COX-2 enzymes.

Methodology: The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay.[2] The assay measures the peroxidase activity of cyclooxygenases, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were used.

  • Assay Procedure: In a 96-well plate, the reaction mixture containing Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2) was pre-incubated with various concentrations of the test compounds (Compound X, Ibuprofen, Celecoxib) or vehicle (DMSO) for 10 minutes at 37°C.[3]

  • Reaction Initiation: The reaction was initiated by adding arachidonic acid as the substrate.[4]

  • Data Analysis: The absorbance was measured using a plate reader. IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The COX-2 selectivity index was calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Objective: To assess the ability of the compounds to suppress the production of pro-inflammatory cytokines, TNF-α and IL-6, in an in vitro cell-based model of inflammation.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and antibiotics.[5]

  • Cell Treatment: Cells were seeded in 24-well plates and pre-treated with the test compounds (10 µM) or vehicle for 1 hour. Subsequently, inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[5]

  • Cytokine Measurement: The cell culture supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6][7]

  • Data Analysis: The percentage inhibition of each cytokine was calculated relative to the LPS-stimulated vehicle control.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of the compounds in an acute model of inflammation.[8]

Methodology:

  • Animals: Male Wistar rats weighing 150-200g were used. The animals were housed under standard laboratory conditions with free access to food and water.

  • Treatment: The test compounds (Compound X, Ibuprofen, Celecoxib) or vehicle were administered orally 1 hour before the induction of inflammation.[9]

  • Induction of Edema: Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.[9][10]

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]

  • Data Analysis: The percentage inhibition of paw edema was calculated for each group at each time point relative to the vehicle control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX2 Inhibition CompoundX Compound X CompoundX->COX2 Inhibition Paw_Edema_Workflow Start Start: Acclimatize Rats Dosing Oral Administration: - Vehicle - Compound X - Ibuprofen - Celecoxib Start->Dosing Wait1 Wait 1 Hour Dosing->Wait1 Induction Induce Edema: Sub-plantar injection of Carrageenan Wait1->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis: Calculate % Inhibition of Edema Measurement->Analysis End End Analysis->End Mechanism_Comparison Ibuprofen Ibuprofen Non-selective COX Inhibitor Inhibits both COX-1 and COX-2 {Anti-inflammatory Effects | Gastrointestinal Side Effects} {Anti-inflammatory Effects | Gastrointestinal Side Effects} Celecoxib Celecoxib Selective COX-2 Inhibitor Preferentially inhibits COX-2 {Anti-inflammatory Effects | Reduced GI Side Effects (vs. non-selective)} {Anti-inflammatory Effects | Reduced GI Side Effects (vs. non-selective)} CompoundX Compound X Highly Selective COX-2 Inhibitor Potently and selectively inhibits COX-2 {Potent Anti-inflammatory Effects | Potentially Enhanced GI Safety Profile} {Potent Anti-inflammatory Effects | Potentially Enhanced GI Safety Profile}

References

A Comparative Guide to the Spectroscopic Analysis of Pyrazolone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The precise isomeric and tautomeric form of a pyrazolone molecule is critical as it dictates its biological activity, physicochemical properties, and stability. Differentiating between these isomers is a fundamental challenge in synthesis and drug development. This guide provides a comparative analysis of key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—to effectively distinguish between pyrazolone isomers, supported by experimental data and detailed protocols.

Understanding Pyrazolone Isomerism

Pyrazolone derivatives can exist as multiple tautomeric isomers, primarily the OH-form (e.g., 1H-pyrazol-5-ol), the NH-form (e.g., 1,2-dihydro-3H-pyrazol-3-one), and the CH-form (e.g., 2,4-dihydro-3H-pyrazol-3-one). The equilibrium between these forms is influenced by substituents and the solvent. Spectroscopic analysis is the most reliable method for identifying the predominant isomer in a given state.[2]

Spectroscopic Data Comparison

The following tables summarize key quantitative data from various spectroscopic techniques, highlighting the distinct features that enable the differentiation of pyrazolone isomers.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is arguably the most powerful tool for isomer elucidation. Chemical shifts (δ) and coupling constants provide unambiguous structural information.

Spectroscopic Feature OH-Form (Pyrazol-5-ol type) NH-Form (Pyrazol-3-one type) Key Differentiating Aspect
¹H NMR: N-H Proton (δ, ppm) AbsentPresent, typically broad signalThe presence or absence of an N-H proton is a primary indicator.
¹H NMR: O-H Proton (δ, ppm) Present, broad, exchangeable with D₂OAbsentThe presence of a phenolic O-H signal is characteristic of the OH-form.
¹³C NMR: C=O Carbon (δ, ppm) ~155-165 (more C-O character)>160, typically ~170-180 ppm[2]The carbonyl carbon in the NH-form is significantly deshielded compared to the C-O carbon in the OH-form.[2]
¹³C NMR: C4 Carbon (δ, ppm) ~90-105~75-90The C4 carbon chemical shift differs consistently between the two forms.
¹³C NMR: C5 Carbon (δ, ppm) ~140-150~150-160Substituents heavily influence this shift, but a general upfield trend is seen for the OH-form.

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

Table 2: Comparative FT-IR Spectroscopic Data

Infrared spectroscopy provides rapid information on key functional groups, offering the first clues to the isomeric form.

Vibrational Mode OH-Form (cm⁻¹) NH-Form (cm⁻¹) Key Differentiating Aspect
ν(O-H) Broad, ~3200-3600AbsentA broad O-H stretching band is indicative of the pyrazol-5-ol structure.
ν(N-H) Absent~3100-3400[2]A sharp or broad N-H stretching band points to the pyrazol-3-one structure.[2]
ν(C=O) AbsentStrong, sharp, ~1650-1720[2]The presence of a strong carbonyl absorption is the most definitive IR feature of the NH-form.[2]
ν(C=N) ~1580-1620~1590-1630Present in both forms, but often coupled with other vibrations.
Table 3: Comparative UV-Vis Spectroscopic Data

Electronic spectra can reveal differences in the conjugated systems of the isomers.

Isomer Type Typical λₘₐₓ (nm) Notes
Pyrazol-5-one Derivatives 240 - 280The position of λₘₐₓ is sensitive to substitution on the ring and phenyl groups, often assigned to π-π* transitions.[3]
Silver Complexes Red-shifted compared to ligandCoordination with a metal ion like silver can cause a bathochromic (red) shift in the absorption bands.[4]
Table 4: Comparative Mass Spectrometry (MS) Fragmentation Data

Mass spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns.

Fragmentation Process Description Relevance to Isomer Analysis
Loss of HCN A common fragmentation pathway for the pyrazole ring, leading to a peak at [M-27]⁺.[5]The relative intensity of this fragment can vary depending on the stability of the precursor ion, which is influenced by isomerism.
Loss of N₂ Occurs from the [M-H]⁺ ion, resulting in a peak at [M-1-28]⁺.[5]This pathway's prevalence can be affected by the position of substituents.
Substituent-driven Fragmentation Groups like nitro, acetyl, or phenyl direct the fragmentation. For example, an acetyl group often leads to a base peak from the loss of a methyl radical followed by CO.[6]Positional isomers can be distinguished by unique fragmentation patterns. For instance, the fragmentation of 1-methyl-3-nitropyrazole differs significantly from 1-methyl-5-nitropyrazole.[6]
α-Cleavage For ketones and aldehydes, cleavage of bonds next to the carbonyl group is common.[7][8]This can help identify isomers based on the fragments lost (e.g., loss of H vs. loss of CHO for an aldehyde).[7]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyrazolone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH, OH).

  • Internal Standard : Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[4][9]

  • ¹H NMR Acquisition : Acquire spectra with a 30-45 degree pulse width and a relaxation delay of 1-2 seconds. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are required due to the low natural abundance of ¹³C.[10]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Finely grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[2][10]

  • Instrumentation : Use an FT-IR spectrometer (e.g., JASCO FT-IR-4100, Shimadzu 8400).[2][4]

  • Acquisition : Record the spectrum in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[10] Perform a background scan with an empty sample compartment or a pure KBr pellet.

  • Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 10⁻³ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, DMSO).[4]

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer (e.g., T80, GBC Cintra).[2][11]

  • Acquisition : Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank. Scan the sample over a relevant wavelength range (e.g., 200–800 nm).[11]

  • Data Processing : The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or through a coupled chromatography system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Impact (EI) at 70 eV is a common method for causing fragmentation and is useful for structural elucidation.[4] Electrospray Ionization (ESI) is a softer technique often used with LC-MS to primarily observe the molecular ion.

  • Instrumentation : Use a mass spectrometer such as a time-of-flight (TOF), quadrupole, or ion trap instrument.[4]

  • Acquisition : Acquire spectra over a suitable mass range (e.g., m/z 50–1000).[4]

  • Data Analysis : Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern by identifying the mass differences between major peaks and correlating them with the loss of neutral fragments (e.g., H, HCN, CO, substituents).[6]

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for identifying an unknown pyrazolone isomer using the spectroscopic techniques discussed.

G start Unknown Pyrazolone Isomer ir FT-IR Spectroscopy start->ir decision_ir Key Functional Groups? ir->decision_ir nmr ¹H & ¹³C NMR Spectroscopy decision_nmr Confirm Structure & Positional Isomerism nmr->decision_nmr ms Mass Spectrometry uv UV-Vis Spectroscopy (Supplementary) ms->uv Confirm MW & Fragmentation final_structure Final Structure Elucidated uv->final_structure Correlate Conjugation decision_ir->nmr Strong C=O (~1700 cm⁻¹) N-H (~3200 cm⁻¹) decision_ir->nmr Broad O-H (~3400 cm⁻¹) No C=O result_nh NH-Form Identified (Pyrazol-3-one) decision_ir->result_nh Yes result_oh OH-Form Identified (Pyrazol-5-ol) decision_ir->result_oh Yes decision_nmr->ms Structure Consistent

Caption: Workflow for Spectroscopic Differentiation of Pyrazolone Isomers.

This systematic approach, beginning with the rapid functional group identification by FT-IR, followed by detailed structural analysis via NMR, and confirmation by Mass Spectrometry, provides a robust framework for the unambiguous characterization of pyrazolone isomers.

References

The Tale of Two Assays: Bridging the Gap Between In Vitro and In Vivo Efficacy of Pyrazolone-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey of a drug candidate from a promising laboratory finding to a potential clinical therapy is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) efficacy studies. This guide provides a comparative analysis of pyrazolone-based drug candidates, a versatile class of compounds with a broad spectrum of pharmacological activities, highlighting the correlation and disparities between their performance in these two fundamental testing paradigms. We will delve into their anti-inflammatory, anticancer, and antifungal properties, presenting supporting experimental data, detailed protocols, and visual workflows to illuminate the complexities of drug development.

Pyrazolone derivatives have long been a cornerstone in medicinal chemistry, with their scaffold being a key feature in several marketed drugs. Their therapeutic potential stems from their ability to interact with a variety of biological targets. However, the promising results observed in the controlled environment of a petri dish do not always translate to the complex biological systems of living organisms. This guide aims to provide an objective comparison of the in vitro and in vivo performance of select pyrazolone-based drug candidates, offering valuable insights for researchers in the field.

Anti-Inflammatory Efficacy: From Enzyme Inhibition to Edema Reduction

A significant area of investigation for pyrazolone derivatives is their anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following sections compare the in vitro COX inhibition with in vivo anti-inflammatory effects in a widely used animal model.

In Vitro vs. In Vivo Anti-Inflammatory Data
Compound IDIn Vitro TargetIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy (Edema Inhibition)Reference
Compound 6b COX-1 / COX-2Not Specified (Equal Inhibition)Carrageenan-induced rat paw edema86.67% at 3h[1][2]
Compound 9b COX-1 / COX-2Not Specified (Equal Inhibition)Carrageenan-induced rat paw edema>78.06% at 3h[1][2]
Pyrazoline 2d LipoxygenaseIC50 = Not specified in this studyCarrageenan-induced paw edema (CPE)Potent inhibition, greater than indomethacin[3]
Pyrazoline 2e LipoxygenaseIC50 = Not specified in this studyCarrageenan-induced paw edema (CPE)Potent inhibition[3]
Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), assay buffer, test compounds, and a colorimetric or fluorometric detection kit.[4][5]

  • Procedure:

    • The COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in the assay buffer containing heme.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).[4]

    • The reaction is then stopped, and the amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[4][6]

    • The percentage of inhibition is calculated by comparing the prostaglandin production in the presence of the test compound to that of a control (without the inhibitor).

    • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7][8][9]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[8][9]

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[8]

    • The percentage of edema inhibition is calculated for each group by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many pyrazolone derivatives are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces NFkB_active->Nucleus Pyrazolone Pyrazolone-based Drug Candidate Pyrazolone->IKK_Complex inhibits

Caption: Inhibition of the NF-κB pathway by pyrazolone drug candidates.

G Workflow for In Vitro vs. In Vivo Anti-inflammatory Screening Start Start In_Vitro In Vitro Screening (COX Inhibition Assay) Start->In_Vitro Active_Compounds Identify Active Compounds (Low IC50) In_Vitro->Active_Compounds In_Vivo In Vivo Testing (Carrageenan-induced Edema) Active_Compounds->In_Vivo Yes Inactive Inactive Active_Compounds->Inactive No Efficacy_Confirmed Confirm In Vivo Efficacy In_Vivo->Efficacy_Confirmed Lead_Optimization Lead Optimization Efficacy_Confirmed->Lead_Optimization Yes Efficacy_Confirmed->Inactive No

Caption: A logical workflow for screening anti-inflammatory compounds.

Anticancer Efficacy: From Cell Lines to Xenograft Models

Pyrazolone derivatives have also demonstrated significant potential as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

In Vitro vs. In Vivo Anticancer Data
Compound IDIn Vitro Target Cell LineIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
Compound 3d MCF-7 (Breast Cancer)10 µMNot specifiedNot specified[10]
Compound 3e MCF-7 (Breast Cancer)12 µMNot specifiedNot specified[10]
Compound 5a MCF-7 (Breast Cancer)14 µMNot specifiedNot specified[10]
Compound 27 MCF-7 (Breast Cancer)16.50 µMNot specifiedNot specified[11]
Compound 33 HCT116, MCF7, HepG2, A549< 23.7 µMNot specifiedNot specified[11]
Compound 34 HCT116, MCF7, HepG2, A549< 23.7 µMNot specifiedNot specified[11]
Compound 42 WM 266.4, MCF-70.12 µM, 0.16 µMNot specifiedNot specified[12]
Compound 44 BCR-Abl kinase14.2 nMNot specifiedNot specified[12]
HD05 Various NCI-60 cell linesBroad-spectrum inhibitionNot specifiedNot specified[13]
Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), MTT reagent, DMSO.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the pyrazolone-based drug candidate for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • Living cells with active metabolism convert the yellow MTT to a purple formazan.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

G PI3K/Akt Signaling Pathway in Cancer Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Pyrazolone Pyrazolone-based Drug Candidate Pyrazolone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by pyrazolone drug candidates.

Antifungal Efficacy: From Minimum Inhibitory Concentration to In Vivo Infection Models

Certain pyrazolone derivatives have also shown promise as antifungal agents, highlighting the broad therapeutic potential of this chemical scaffold.

In Vitro vs. In Vivo Antifungal Data
Compound IDIn Vitro Target OrganismIn Vitro Efficacy (MIC/EC50)In Vivo ModelIn Vivo EfficacyReference
Compound 5k C. albicans, C. neoformans, A. fumigatusMIC = 0.125 µg/mL, 0.125 µg/mL, 8.0 µg/mLNot specifiedNot specified[14]
Compound 6c C. albicans, C. neoformans, A. fumigatusMIC = 0.0625 µg/mL, 0.0625 µg/mL, 4.0 µg/mLSystemic C. albicans infection in miceEffective protection at 0.5, 1.0, and 2.0 mg/kg[14][15]
Compound 7ai R. solaniEC50 = 0.37 µg/mLNot specifiedNot specified[16]
Compound 12 A. fumigatus105% activity compared to ketoconazoleNot specifiedNot specified[17][18]
Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a drug that prevents the visible growth of a microorganism.

  • Materials: Fungal strains (e.g., Candida albicans), culture medium (e.g., RPMI-1640), test compounds, and a microplate reader.

  • Procedure:

    • A standardized inoculum of the fungal strain is prepared.

    • Serial dilutions of the test compound are prepared in the culture medium in a 96-well microplate.

    • The fungal inoculum is added to each well.

    • The plates are incubated at an appropriate temperature for a specific period (e.g., 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

In Vivo Murine Model of Systemic Candidiasis

This model is used to evaluate the efficacy of antifungal agents in a systemic infection.

  • Animals: Immunocompromised mice (e.g., neutropenic).

  • Procedure:

    • Mice are infected intravenously with a lethal dose of Candida albicans.

    • Treatment with the test compound or vehicle is initiated at a specific time point after infection and continued for a defined period.

    • The survival of the mice is monitored daily.

    • In some studies, the fungal burden in various organs (e.g., kidneys, brain) is determined at the end of the experiment to assess the drug's efficacy in clearing the infection.

Experimental Workflow

G Workflow for Antifungal Drug Candidate Evaluation Start Start In_Vitro_MIC In Vitro Screening (MIC Determination) Start->In_Vitro_MIC Potent_Compounds Identify Potent Compounds (Low MIC) In_Vitro_MIC->Potent_Compounds In_Vivo_Infection In Vivo Efficacy (Murine Infection Model) Potent_Compounds->In_Vivo_Infection Yes Discard Discard Potent_Compounds->Discard No Survival_Analysis Analyze Survival Rate & Fungal Burden In_Vivo_Infection->Survival_Analysis Candidate_Selection Select Drug Candidate Survival_Analysis->Candidate_Selection Efficacious Survival_Analysis->Discard Not Efficacious

Caption: A streamlined workflow for the evaluation of antifungal drug candidates.

Conclusion: Navigating the In Vitro to In Vivo Transition

The data presented in this guide underscores the importance of a multi-faceted approach to drug discovery. While in vitro assays are invaluable for high-throughput screening and initial identification of active compounds, they represent a simplified biological environment. The true potential of a drug candidate can only be ascertained through rigorous in vivo testing, which accounts for complex physiological factors such as metabolism, distribution, and interaction with the host's immune system.

For pyrazolone-based drug candidates, the transition from potent in vitro activity to significant in vivo efficacy is a critical hurdle. The disparities observed between the two testing paradigms highlight the need for careful lead optimization, focusing not only on target engagement but also on pharmacokinetic and pharmacodynamic properties. By understanding the nuances of both in vitro and in vivo models and by employing logical, structured workflows, researchers can more effectively navigate the challenging path of drug development and unlock the full therapeutic potential of the versatile pyrazolone scaffold.

References

Unlocking the Potential of Pyrazolone: A Comparative Guide to Substituent Effects on Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of potent therapeutic agents. The biological activity of these compounds can be exquisitely tuned by the nature and position of various substituents. This guide provides a comprehensive evaluation of how different substituents on the pyrazolone ring influence its bioactivity, supported by quantitative data from key experimental studies.

The diverse pharmacological profile of pyrazolone derivatives, including their anti-inflammatory, antimicrobial, antitumor, and analgesic properties, has been a subject of intense research.[1] This guide synthesizes findings from multiple studies to offer a clear comparison of the performance of various substituted pyrazolones, providing a valuable resource for rational drug design and development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of pyrazolone derivatives, categorized by their primary therapeutic action. These tables are designed for easy comparison of the effects of different substituents.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives is often evaluated using the carrageenan-induced paw edema model, with results expressed as a percentage of edema inhibition. Additionally, in vitro assays targeting cyclooxygenase (COX) enzymes provide crucial mechanistic insights, with data typically presented as IC50 values.

Table 1: In Vivo Anti-inflammatory Activity of Substituted Pyrazolones

Compound IDSubstituents% Inhibition of Edema (3h)Reference
Indomethacin (Standard) -81.32[2]
Phenylbutazone (Standard) -70.56[3]
4a R=H, R1=H82.30
4c R=H, R1=OH86.20
8b R=H, R1=NO296.5
6b 1-(benzenesulfonamide), 3-phenyl86.67[3]
9b 1-(benzenesulfonamide), 3-phenyl, 4-carboxy83.33[3]
5s Phenyl, N-phthalimidoethyl80.87[2]
5u 4-Chlorophenyl, N-phthalimidoethyl80.63[2]

Table 2: In Vitro COX-2 Inhibitory Activity of Substituted Pyrazolones

| Compound ID | Substituents | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | | :--- | :--- | :--- | :--- | | Celecoxib (Standard) | - | - | 78.06 |[2] | | 2a | 1,5-diaryl, 4-acetyl | 0.019 | - |[4] | | 3b | 1,5-diaryl, 4-propionyl | 0.039 | 22.21 |[4] | | 5b | 1,5-diaryl, 4-butyryl | 0.038 | 17.47 |[4] | | 5s | Phenyl, N-phthalimidoethyl | 2.51 | 65.75 |[2] | | 5u | 4-Chlorophenyl, N-phthalimidoethyl | 1.79 | 72.73 |[2] |

Antimicrobial Activity

The antimicrobial efficacy of pyrazolone derivatives is commonly assessed by the agar well diffusion method, where the diameter of the zone of inhibition indicates the potency of the compound against various microbial strains. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of the lowest concentration of the compound that inhibits visible microbial growth.

Table 3: Antibacterial Activity of Substituted Pyrazolones (Zone of Inhibition in mm)

Compound IDSubstituent (R)S. aureusB. subtilisE. coliK. pneumoniaeReference
Chloramphenicol (Standard) -25302424[5]
21a p-tolylhydrazono22302720[5]
21b p-chlorophenylhydrazono20252318[5]
21c p-nitrophenylhydrazono18222017[5]
4 4-nitrophenyl----[6]
3 4-hydroxyphenyl--25-[6]

Table 4: Antifungal Activity of Substituted Pyrazolones (Zone of Inhibition in mm)

| Compound ID | Substituent (R) | C. albicans | A. niger | Reference | | :--- | :--- | :--- | :--- | | Clotrimazole (Standard) | - | 20 | 24 |[5] | | 21a | p-tolylhydrazono | - | 35 |[5] | | 21b | p-chlorophenylhydrazono | - | 30 |[5] | | 21c | p-nitrophenylhydrazono | 25 | 28 |[5] | | 2 | 4-chlorophenyl | - | 15 |[6] | | 3 | 4-hydroxyphenyl | - | 13 |[6] |

Antitumor Activity

The antitumor potential of pyrazolone derivatives is evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for cytotoxic efficacy.

Table 5: In Vitro Antitumor Activity of Substituted Pyrazolones (IC50 in µM)

| Compound ID | Substituents | MCF-7 (Breast) | A549 (Lung) | Colo205 (Colon) | Reference | | :--- | :--- | :--- | :--- | :--- | | 5-Fluorouracil (Standard) | - | 2.08 | 4.35 | 4.00 |[7] | | Doxorubicin (Standard) | - | - | - | - |[8] | | 1a | Piperazine substituted | - | - | - |[8] | | 1b | Piperazine substituted | - | - | - |[8] | | 1c | Piperazine substituted | - | - | - |[8] | | 1d | Piperazine substituted | - | - | - |[8] | | 49 | Pyrazole derivative | - | - | - |[9] | | 112 | Phenyl substituted | 4.94 | 2.09 | 4.86 |[7] |

Analgesic Activity

The analgesic effect of pyrazolone derivatives is often determined using the acetic acid-induced writhing test in mice, with the results presented as the percentage of inhibition of writhing.

Table 6: Analgesic Activity of Substituted Pyrazolones

Compound IDSubstituents% Inhibition of WrithingReference
Ibuprofen (Standard) -74.12[2]
Pentazocine (Standard) -70.0
4c R=H, R1=OH67.4
8b R=H, R1=NO270.0
5s Phenyl, N-phthalimidoethyl73.56[2]
5u 4-Chlorophenyl, N-phthalimidoethyl73.72[2]
9b 1-(benzenesulfonamide), 3-phenyl, 4-carboxy-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key bioassays cited in this guide.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Wistar rats (150-200 g) are divided into groups (n=6). The animals are fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: The test compounds and the standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally (p.o.) or intraperitoneally (i.p.) as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Agar Well Diffusion Method (Antimicrobial Activity)

This in vitro method is used to determine the susceptibility of microorganisms to the test compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Preparation of Agar Plates: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface using a sterile cotton swab.

  • Application of Test Compounds: Wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer. A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Chloramphenicol) and the solvent (as a negative control) are also added to separate wells.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition: The diameter of the clear zone of growth inhibition around each well is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of pyrazolone derivatives is essential for optimizing their therapeutic potential. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Substituted Pyrazolones characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) characterization->anti_inflammatory Test Compounds antimicrobial Antimicrobial Assays (e.g., Agar well diffusion) characterization->antimicrobial antitumor Antitumor Assays (e.g., MTT assay) characterization->antitumor data_analysis Quantitative Data Analysis (IC50, % inhibition) anti_inflammatory->data_analysis antimicrobial->data_analysis antitumor->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Lead Optimization

Caption: General experimental workflow for pyrazolone bioactivity evaluation.

cox_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) arachidonic_acid Arachidonic Acid stimuli->arachidonic_acid Activates Phospholipase A2 membrane Cell Membrane cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Catalyzes conversion inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazolone Substituted Pyrazolones pyrazolone->cox2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by pyrazolone derivatives.

nfkb_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) receptor Cell Surface Receptor cytokines->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive, in cytoplasm) ikk->ikb_nfkb Phosphorylates IκB ikb_p Phosphorylated IκB ikb_nfkb->ikb_p nfkb Active NF-κB ikb_nfkb->nfkb Releases NF-κB proteasome Proteasomal Degradation ikb_p->proteasome nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) nucleus->gene_transcription Initiates pyrazolone Some Pyrazolone Derivatives pyrazolone->ikk May Inhibit

Caption: Modulation of the NF-κB signaling pathway in inflammation.

Conclusion

The evidence presented in this guide clearly demonstrates that the bioactivity of pyrazolone derivatives is highly dependent on the nature and position of their substituents. For instance, the presence of a benzenesulfonamide moiety at the 1-position and a phenyl group at the 3-position appears to enhance anti-inflammatory activity.[3] In terms of antimicrobial properties, hydrazono substituents have shown significant efficacy against a broad spectrum of bacteria and fungi.[5] The antitumor activity is also influenced by the substituents, with piperazine-containing derivatives exhibiting notable cytotoxic effects.[8]

This comparative guide, by presenting quantitative data in a structured format and providing detailed experimental protocols, aims to facilitate the ongoing research and development of novel pyrazolone-based therapeutics. The elucidation of structure-activity relationships and the understanding of the underlying signaling pathways are paramount for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

Cross-Validation of Analytical Results for Pyrazolone Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the characterization and quantification of pyrazolone derivatives. The cross-validation of results from multiple analytical methods is critical for ensuring data accuracy, reliability, and regulatory compliance in drug development and quality control. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Experimental Workflow for Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for pyrazolone characterization. This process ensures the robustness and reliability of the analytical data.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation & Data Comparison cluster_3 Final Assessment HPLC HPLC-UV Specificity Specificity HPLC->Specificity GCMS GC-MS GCMS->Specificity NMR NMR NMR->Specificity FTIR FT-IR FTIR->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SampleAnalysis Analysis of Same Sample Batch Robustness->SampleAnalysis DataCompare Comparative Data Analysis SampleAnalysis->DataCompare Conclusion Conclusion on Method Concordance DataCompare->Conclusion

A generalized workflow for the cross-validation of analytical techniques.

Quantitative Performance Data Comparison

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the pyrazolone derivative. The following table summarizes typical performance data for the discussed techniques.

ParameterHPLC-UVGC-MSNMR SpectroscopyFT-IR Spectroscopy
Linearity (R²) > 0.999[1][2]> 0.998Typically not used for quantificationNot applicable for quantification
Accuracy (% Recovery) 98.0 - 102.0%[2]95.0 - 105.0%Not applicable for quantificationNot applicable for quantification
Precision (%RSD) < 2.0%[1][2]< 5.0%Not applicable for quantificationNot applicable for quantification
Limit of Detection (LOD) ~4-100 ng/mL[1][2]~0.1-1 ng/mLmg rangemg range
Limit of Quantitation (LOQ) ~15-200 ng/mL[1][2]~0.5-5 ng/mLmg rangeNot applicable for quantification
Selectivity/Specificity Good to Excellent[2]ExcellentExcellent for structural elucidationGood for functional group identification
Typical Run Time 5-15 minutes[1][2]10-30 minutes5-60 minutes< 5 minutes
Primary Application Quantification, PurityIdentification, QuantificationStructural Elucidation[3]Functional Group Identification[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for pyrazolone derivatives and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis and quantification of pyrazolone derivatives due to its robustness and cost-effectiveness.[5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific analyte. An example ratio is 20:80 (0.1% TFA in water: Methanol).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 5-20 µL.[1][6]

  • Detection Wavelength: Determined by the UV absorbance maximum of the pyrazolone derivative, for instance, 206 nm or 237 nm.[1][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazolone sample in a suitable solvent (e.g., methanol) to prepare a stock solution.[1]

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 50 to 150 µg/mL.[1]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile or semi-volatile pyrazolone derivatives and their isomers.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation:

    • Dissolve the pyrazolone sample in a volatile organic solvent (e.g., dichloromethane or methanol).[8]

    • If necessary, derivatization can be performed to increase the volatility of the analyte.

    • Filter the sample solution before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structure elucidation of pyrazolone derivatives.[3] It provides detailed information about the molecular structure, including connectivity and stereochemistry.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, CDCl3).[3]

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra are essential for initial structure determination.[3]

    • 2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, which is crucial for assigning the complete structure, especially for complex or proton-deficient systems.[3]

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrazolone sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4]

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Solid Samples: Can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Can be analyzed as a thin film between salt plates.

  • Spectral Range: Typically 4000-400 cm⁻¹.[9]

  • Data Interpretation: The presence of characteristic absorption bands can confirm the presence of key functional groups in pyrazolones, such as:

    • C=O (carbonyl) stretch: ~1700 cm⁻¹[10]

    • C=N stretch: ~1592-1600 cm⁻¹[10]

    • N-H stretch: ~3100-3300 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹[10]

    • Aliphatic C-H stretch: ~2850-2960 cm⁻¹[10]

By employing a combination of these analytical techniques and cross-validating the results, researchers can achieve a comprehensive and reliable characterization of pyrazolone compounds, ensuring the quality and integrity of their findings.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS: 14580-22-4), ensuring operational safety and regulatory compliance.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical to minimize environmental impact and ensure a safe laboratory environment.

Hazard Profile and Safety Considerations

This compound is classified with specific hazards that necessitate careful handling during disposal. According to safety data sheets, this compound may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects[1].

Hazard StatementGHS Classification
May cause an allergic skin reaction.Skin Sensitization, Cat. 1
Harmful to aquatic life with long lasting effects.Hazardous to the Aquatic Environment, Long-term, Cat. 3
Causes skin irritation.[2]Skin Corrosion/Irritation
Causes serious eye irritation.[3][4]Serious Eye Damage/Eye Irritation
Harmful if swallowed.[3][4][5]Acute Toxicity, Oral, Cat. 4

Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Respiratory protection: A dust respirator should be used to avoid breathing in dust or fumes[1].

  • Hand protection: Protective gloves are required[1].

  • Eye protection: Safety glasses or goggles should be worn[1].

  • Skin and body protection: A lab coat or other protective clothing is necessary to prevent skin contact[1].

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an authorized waste management company. Do not dispose of this chemical into the environment, drains, or sewer systems[1].

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6].

2. Treatment and Disposal:

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[1]. This should only be performed by a licensed waste disposal service.

  • Landfill: Disposal in a landfill should only be considered after the chemical has been treated and solidified by a professional waste management service, in accordance with local regulations.

3. Accidental Spill Cleanup: In the event of a small spill, follow these steps:

  • Avoid creating dust. If possible, dampen the spilled solid with a suitable solvent like ethanol[7].

  • Carefully sweep the material into an airtight container for disposal[1].

  • Wash the spill area thoroughly with soap and water[7].

  • Contaminated clothing should be removed and washed before reuse[1].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Response A Identify Waste: 1-(2-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator A->B C Collect waste in a designated, sealed container B->C D Label container clearly with chemical name and hazards C->D E Store in a cool, dry, well-ventilated area D->E F Contact Authorized Waste Management Company E->F G Follow their specific instructions for pickup and disposal F->G H Accidental Spill Occurs I Dampen with solvent (e.g., ethanol) to avoid dust H->I J Sweep into a sealed container for disposal I->J K Clean spill area with soap and water J->K K->C Dispose of spill cleanup materials as chemical waste

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the most recent Safety Data Sheet (SDS) for the chemical before handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.